Butyl epoxystearate
Description
Significance of Bio-based Chemical Intermediates
Bio-based chemical intermediates are foundational to the development of sustainable products across various sectors, including polymers, lubricants, cosmetics, and food additives. mdpi.com The shift towards these intermediates is driven by the need to reduce reliance on fossil fuels and mitigate environmental impact. verifiedmarketresearch.comwarf.org Oleochemicals, derived from fats and oils, are a prime example of such intermediates, offering biodegradability and a reduced carbon footprint. mdpi.comabiosus.org The growing market for oleochemicals underscores the economic and environmental advantages of utilizing renewable feedstocks. warf.org
Contextual Role of Butyl Epoxystearate in Oleochemical Synthesis Research
This compound, chemically known as butyl 9,10-epoxystearate (B1258512), is synthesized through the epoxidation of butyl oleate (B1233923), which is derived from oleic acid. researchgate.netnih.gov This process typically involves reacting the unsaturated fatty acid ester with a peracid, such as peracetic acid, or with hydrogen peroxide in the presence of a catalyst. nih.govwhiterose.ac.uk
The compound serves as a crucial intermediate in oleochemical synthesis. Its epoxide group is highly reactive and can undergo various chemical transformations, such as ring-opening reactions, to produce a range of valuable derivatives like diols and polyols. smolecule.comacs.org These derivatives are then used to synthesize polymers, plasticizers, and other specialty chemicals. researchgate.net this compound is particularly noted for its use as a plasticizer and stabilizer in polymers like polyvinyl chloride (PVC), enhancing flexibility and durability. researchgate.netgoogle.com
Table 1: Physicochemical Properties of this compound from Palm Fatty Acid This table presents the results from an experiment where butyl ester from palm fatty acid with a high oleic fraction was epoxidized to produce this compound.
| Property | Value |
| Iodine Value | 2.98 |
| Saponification Value | 165.71 |
| Peroxide Value | 32.74 |
| Oxirane Oxygen | 3.86% |
| Data sourced from a study on the preparation of this compound from palm oil and palm fatty acid. researchgate.netresearchgate.net |
Research Trends in Epoxidized Esters Derived from Renewable Feedstock
Current research is heavily focused on optimizing the synthesis of epoxidized esters to improve efficiency, reduce costs, and enhance the sustainability of the process. A significant trend is the exploration of biocatalysis, utilizing enzymes like lipases to catalyze epoxidation reactions. mdpi.comsmolecule.com This chemo-enzymatic approach offers milder reaction conditions and higher selectivity compared to traditional chemical methods. acs.orgmdpi.com
Researchers are also investigating the use of various renewable feedstocks, including non-edible oils and waste cooking oils, to produce epoxidized esters, further strengthening the circular economy credentials of these compounds. acs.org The development of novel bio-based resins and polymers from epoxidized fatty acid esters is another active area of research, with studies focusing on their mechanical and thermal properties for applications in coatings and composites. researchgate.netmdpi.com For instance, studies have explored the epoxidation of fatty acid methyl esters (FAMEs) from sources like algae to develop sustainable bio-based epoxy resins. mdpi.com
Table 2: Effect of Reaction Temperature on this compound Synthesis This table illustrates the impact of reaction temperature on the Iodine Value and Oxirane Oxygen content during the synthesis of this compound.
| Temperature (°C) | Iodine Value | Oxirane Oxygen (%) |
| 60-65 | 2.98 | 3.86 |
| 70-85 | - | Decreased Yield |
| Data indicates that increasing the temperature from 60-65°C to 70-85°C resulted in a decrease in the yield of the epoxy ester. researchgate.net |
The continuous innovation in the synthesis and application of epoxidized esters like this compound highlights their growing importance in the shift towards a more sustainable and bio-based chemical industry.
Structure
2D Structure
Properties
IUPAC Name |
butyl 8-(3-octyloxiran-2-yl)octanoate | |
|---|---|---|
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InChI |
InChI=1S/C22H42O3/c1-3-5-7-8-10-13-16-20-21(25-20)17-14-11-9-12-15-18-22(23)24-19-6-4-2/h20-21H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXXLIKDYGCVGJ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID00883299 | |
| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |
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Molecular Weight |
354.6 g/mol | |
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Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Butyl 9,10-epoxystearate | |
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Density |
0.910 @ 20 °C | |
| Record name | BUTYL 9,10-EPOXYSTEARATE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
106-83-2 | |
| Record name | Butyl 3-octyl-2-oxiraneoctanoate | |
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| Record name | Butyl 9,10-epoxystearate | |
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| Record name | Butyl epoxystearate | |
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| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |
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| Record name | 2-Oxiraneoctanoic acid, 3-octyl-, butyl ester | |
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| Record name | Butyl 3-octyloxiran-2-octanoate | |
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| Record name | BUTYL 9,10-EPOXYSTEARATE | |
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Synthetic Pathways and Mechanistic Investigations of Butyl Epoxystearate
Epoxidation Methodologies for Butyl Oleate (B1233923) Precursors
The primary route to synthesizing Butyl epoxystearate involves the epoxidation of its precursor, Butyl oleate. This process transforms the double bond in the oleic acid portion of the ester into an oxirane (or epoxide) ring. The most industrially significant and widely studied method for this transformation is peracid-mediated epoxidation. semanticscholar.orgcsic.es This technique is valued for its efficiency in producing epoxidized fatty esters, which are used as plasticizers and stabilizers, particularly for polymers like polyvinyl chloride (PVC). researchgate.netscribd.comocl-journal.org
Peracid-Mediated Epoxidation
Peracid-mediated epoxidation, often referred to as the Prilezhaev reaction, is the conventional method for epoxidizing vegetable oils and their derivatives. semanticscholar.orgcsic.es The reaction involves an oxygen transfer from a peracid to the alkene functionality of the butyl oleate molecule. csic.es This process can be carried out using pre-formed peracids, but for industrial-scale and safety reasons, the in situ generation of the peracid is preferred. scribd.comgoogle.com In this approach, a carboxylic acid reacts with hydrogen peroxide within the reaction mixture to continuously form the peracid, which then epoxidizes the butyl oleate. scribd.comgoogle.com
The in situ method involves reacting a carboxylic acid, typically formic acid or acetic acid, with hydrogen peroxide to generate the corresponding peracid (performic acid or peracetic acid). semanticscholar.orgcsic.es This peracid then acts as the oxidizing agent to convert the double bond of butyl oleate into an epoxide ring. acs.org
Formic acid is often favored as it exhibits high reactivity and can form performic acid without the need for a catalyst. ijcce.ac.ir The reaction between formic acid and hydrogen peroxide creates performic acid, which then epoxidizes the oleic acid moiety. ijcce.ac.irlpnu.ua The use of acetic acid to generate peracetic acid in situ is also a common and effective method. google.comgoogle.com Studies comparing the two have found that acetic acid can be a more effective oxygen carrier than formic acid, sometimes resulting in a higher conversion of double bonds. acs.orgdiscoveryjournals.org However, the formation rate of peracetic acid from acetic acid and hydrogen peroxide is comparatively slow, which can be a consideration in process design. google.com The choice between formic and acetic acid depends on desired reaction kinetics, cost, and catalyst system. google.comdiscoveryjournals.org
To accelerate the formation of the peracid, particularly peracetic acid, a strong acid catalyst is typically employed. google.comdss.go.th Homogeneous catalysts like sulfuric acid have been proven to be efficient in the epoxidation of cottonseed oil using in situ generated peracids. discoveryjournals.org However, the use of strong mineral acids presents challenges, including equipment corrosion and the need for neutralization and purification of the final product. dss.go.thcirad.fr These strong acids can also promote undesirable side reactions, such as the opening of the newly formed oxirane ring. discoveryjournals.orgdss.go.thcirad.fr
To overcome these drawbacks, heterogeneous solid acid catalysts, such as strongly acidic ion exchange resins, are widely used. google.commdpi.com These resins, which are typically sulfonated copolymers of styrene (B11656) and divinylbenzene, offer a significant advantage as they can be easily separated from the reaction mixture and potentially reused. google.comdiscoveryjournals.org Amberlite IR-120 is a frequently cited example of a nuclear sulfonic type cation exchange resin used for this purpose. google.comacs.orgdiscoveryjournals.org In this process, butyl oleate, acetic acid, and hydrogen peroxide are heated in the presence of the resin, which catalyzes the in situ formation of peracetic acid and the subsequent epoxidation. google.com
Different ion exchange resins show varying levels of effectiveness. Studies have compared macroporous resins like Amberlyst 15 and gel-type (non-porous) resins like Amberlite IR-120. While porous resins may offer higher conversion rates, non-porous resins can sometimes provide better selectivity for epoxide formation. lp.edu.ua The selection of the resin can be crucial; for instance, research has shown that resins with a lower degree of cross-linking (like Dowex 50WX2) may favor the formation of diols (from ring-opening), whereas more cross-linked resins (like Amberlite IR-120) tend to preferentially yield the desired epoxide. d-nb.info
The following table summarizes the performance of various acidic ion exchange resins in the epoxidation of oleic acid derivatives.
| Catalyst | Type | Substrate | Conversion (%) | Selectivity for Epoxide (%) | Reference |
| Amberlite IR-120 | Sulfonated Styrene-DVB | Butyl Oleate | - | - | google.com |
| Amberlite IR-120H | Sulfonated Styrene-DVB | Canola Oil | 90 | - | discoveryjournals.org |
| Amberlite IR-120 | Sulfonated Styrene-DVB | Ethyl Oleate | 99 | - | lp.edu.ua |
| Amberlyst 15 | Macroporous Sulfonated Styrene-DVB | Sunflower Oil | - | 65-70 | lp.edu.ua |
| Amberlyst 16 | Macroporous Sulfonated Styrene-DVB | Soybean Oil | ~98 | - | lp.edu.ua |
Table is for illustrative purposes. Direct comparison is limited as reaction conditions vary between studies.
The efficiency of butyl oleate epoxidation is highly dependent on several process variables, with temperature and the molar ratios of reactants being among the most critical. nih.gov
Temperature plays a significant role in the epoxidation reaction, influencing both the reaction rate and the selectivity towards the desired epoxide product. nih.gov Generally, increasing the temperature accelerates the reaction kinetics, including the formation of the peracid and the epoxidation itself. nih.govresearchgate.net However, excessively high temperatures can be detrimental.
Studies on the epoxidation of palm fatty acids to produce this compound showed that at 60–65°C, high conversion was achieved after 2 hours. researchgate.net In contrast, at higher temperatures of 70-75°C and 80-85°C, the reaction was slower, and prolonged exposure led to the degradation of the oxirane ring. researchgate.net Other research on the in situ epoxidation of oleic acid found that while higher temperatures (60-70°C) increased the reaction rate, they also significantly promoted side reactions, primarily the hydrolytic opening of the oxirane ring. discoveryjournals.orgresearchgate.net Optimal temperatures are often found in a moderate range, typically between 40°C and 75°C, to balance a reasonable reaction rate with minimal product degradation. google.comijcce.ac.irnih.govresearchgate.net For instance, one optimization study identified 50°C as the ideal temperature for synthesizing epoxidized oil from a waste cooking oil and oleic acid mixture. nih.gov
The following table presents findings on the effect of temperature on epoxidation from various studies.
| Substrate | Catalyst/Method | Temperature (°C) | Observation | Reference |
| Palm Fatty Acid Butyl Ester | In situ peracid | 60-65 | Good conversion to this compound achieved. | researchgate.net |
| Palm Fatty Acid Butyl Ester | In situ peracid | 70-85 | Slower reaction and degradation of oxirane ring. | researchgate.net |
| Oleic Acid | In situ peracetic acid | 40-50 | Kinetic model fits well, minimal side reactions. | researchgate.net |
| Oleic Acid | In situ peracetic acid | 60-70 | Increased rate of side reactions (ring opening). | researchgate.net |
| Hybrid WCO/Oleic Acid | In situ performic acid | 50 | Identified as optimal for maximizing oxirane yield. | nih.gov |
The molar ratios of the reactants—specifically the carboxylic acid and hydrogen peroxide relative to the amount of double bonds (ethylenic unsaturation) in the butyl oleate—are crucial for maximizing the yield and selectivity of the epoxidation process. discoveryjournals.org
An excess of hydrogen peroxide is generally required to drive the reaction towards completion and to compensate for its potential decomposition at reaction temperatures. semanticscholar.org Research on canola oil epoxidation determined an optimal hydrogen peroxide to ethylenic unsaturation molar ratio of 1.5:1. discoveryjournals.org For the epoxidation of oleic acid using a performic acid system, a hydrogen peroxide to oleic acid molar ratio of 2:1 was found to be optimal. ijcce.ac.ir However, a very large excess of hydrogen peroxide can sometimes promote side reactions, leading to a decrease in epoxide yield over longer reaction times. mdpi.com
The molar ratio of the carboxylic acid to the double bonds also has a significant impact. For the performic acid process, a formic acid to oleic acid molar ratio of 1.64:1 was identified as optimal. ijcce.ac.ir In the peracetic acid process catalyzed by Amberlite resin, a ratio of 0.5:1 for acetic acid to ethylenic unsaturation was found to be ideal. discoveryjournals.org Using too much carboxylic acid can be detrimental, as it increases the acidity of the medium and promotes the cleavage of the oxirane ring into undesired by-products like diols. ijcce.ac.irdiscoveryjournals.org Conversely, an insufficient amount of carboxylic acid can lead to an unstable reaction. ijcce.ac.ir Therefore, optimizing these molar ratios is a key step in developing an efficient epoxidation process for this compound. nih.gov
The table below details optimal molar ratios found in various epoxidation studies.
| Substrate | Carboxylic Acid | H₂O₂:Unsaturation Ratio | Carboxylic Acid:Unsaturation Ratio | Key Finding | Reference |
| Canola Oil | Acetic Acid | 1.5:1 | 0.5:1 | Optimal conditions for 90% conversion. | discoveryjournals.org |
| Oleic Acid | Formic Acid | 2:1 | 1.64:1 | Optimal conditions for 80% relative conversion. | ijcce.ac.ir |
| Soybean Oil | Formic Acid | 1:1 to 2:1 | 0.25:1 to 0.5:1 | Recommended range for epoxidation. | google.com |
| FAMEs | - | 8:1 | - | Maximum yield (~70%) achieved at this ratio. | mdpi.com |
| Hybrid WCO/Oleic Acid | Formic Acid | - | 1:1 | Identified as optimal in Taguchi analysis. | nih.gov |
Influence of Process Variables on Epoxidation Efficiency
Reaction Time and Conversion Kinetics
The kinetics of the epoxidation of the oleate precursor to this compound are significantly influenced by reaction parameters such as time, temperature, and catalyst concentration. The duration of the reaction is a critical factor that must be optimized to maximize conversion while avoiding product degradation. Excessively long reaction times, from 6 to 12 hours, can lead to an increase in side reactions, including the opening of the oxirane ring. mdpi.com
In chemo-enzymatic processes, the concentration of the lipase (B570770) catalyst has a profound effect on reaction speed. For instance, in the epoxidation of soybean oil, increasing the concentration of lipase B to 20 wt% allowed for the conversion to reach a stable level of 95–99% within 4 hours at 50°C. mdpi.com In contrast, a conversion of only 40% was achieved after 2 hours under the same conditions. mdpi.com For the epoxidation of cottonseed oil using in-situ generated peroxyacetic acid, higher temperatures and increased concentrations of acid catalyst were found to reduce the required reaction time. discoveryjournals.org Optimal epoxide yield under specific conditions (0.5 mole of glacial acetic acid and 1.1 mole of hydrogen peroxide per mole of unsaturation, with 5 wt.% ion exchange resin) was achieved over a reaction period of 8 hours at 75°C. discoveryjournals.org
The thermal polymerization kinetics of 9,10-epoxystearic acid, a related compound, show that the reaction rate approximately doubles for every 10°C increase in temperature. acs.org This highlights the strong dependence of conversion rates on thermal conditions. For the epoxidation of methyl oleate, a close analogue to the precursor of this compound, complete epoxidation could be achieved at temperatures between 40–60°C, with higher temperatures leading to shorter reaction times. researchgate.net
Table 1: Effect of Reaction Time and Catalyst on Conversion
| Substrate | Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Soybean Oil | Lipase B (20 wt%) | 50 | 2 | 40 | mdpi.com |
| Soybean Oil | Lipase B (20 wt%) | 50 | 4 | 95-99 | mdpi.com |
| Corn Oil | Stearic Acid / H₂O₂ | 35 | 10 | 85.3 | mdpi.com |
| Cottonseed Oil | Peroxyacetic Acid / H₂SO₄ | 60 | - | ~78 | discoveryjournals.org |
| Methyl Oleate | Lipase / H₂O₂ | 40-60 | - | ~100 | researchgate.net |
Chemo-Enzymatic Epoxidation Approaches
Chemo-enzymatic epoxidation has emerged as a significant alternative to traditional chemical methods for producing this compound. This approach utilizes enzymes, typically lipases, to catalyze the formation of a peracid in situ, which then acts as the epoxidizing agent. A key advantage of this method is the avoidance of strong mineral acids that are often used in conventional epoxidation. mdpi.com This not only mitigates equipment corrosion but also minimizes acid-catalyzed side reactions like the hydrolytic opening of the oxirane ring, leading to higher selectivity towards the desired epoxide. mdpi.comcirad.fr
The process generally involves the reaction of a carboxylic acid (often the fatty acid substrate itself) with hydrogen peroxide, catalyzed by a lipase, to form a peroxycarboxylic acid. acs.orgresearchgate.net This intermediate subsequently transfers an oxygen atom to the double bond of the butyl oleate molecule. The entire process can be conducted as a "one-pot" synthesis, combining esterification and epoxidation steps. discoveryjournals.org The use of immobilized enzymes, such as Candida antarctica lipase B (CALB) immobilized on an acrylic resin (commercially known as Novozym® 435), is common in these systems, facilitating catalyst recovery and reuse. discoveryjournals.orgnih.gov
Lipase-Catalyzed Esterification for Peracid Formation
The core of the chemo-enzymatic method is the lipase-catalyzed formation of a peracid, which is the true oxidizing agent. Lipases, such as Candida antarctica Lipase B (CalB), are highly efficient in catalyzing the in situ synthesis of peracids from carboxylic acids and hydrogen peroxide. researchgate.net The reaction, known as perhydrolysis, involves the enzymatic reaction of a carboxylic acid ester or a free fatty acid with hydrogen peroxide. openagrar.de
Two primary biocatalytic pathways for peracid formation are utilized:
Direct Perhydrolysis of Carboxylic Acids: A lipase catalyzes the reaction between a carboxylic acid and hydrogen peroxide to yield the corresponding peroxycarboxylic acid and water. openagrar.de
Perhydrolysis of Esters: A lipase catalyzes the reaction of a carboxylic acid ester with hydrogen peroxide, producing a peroxycarboxylic acid and an alcohol. openagrar.de
Effect of Enzyme Catalysts and Their Stability
The stability of the enzyme catalyst is a critical factor for the industrial viability of chemo-enzymatic epoxidation. The primary challenge is the deactivation of the lipase by hydrogen peroxide, a key reactant in the process. mdpi.comacs.org Studies on immobilized Candida antarctica lipase B (Novozym® 435) have shown that the enzyme's stability is highly dependent on both temperature and hydrogen peroxide concentration. researchgate.net
At 20°C, the enzyme retains stability even in the presence of 6–12 M hydrogen peroxide. However, at 60°C, the enzyme rapidly loses activity, with the rate of deactivation increasing with higher H₂O₂ concentrations. researchgate.net The reaction product, epoxystearic acid, has also been shown to cause slight enzyme deactivation at 50°C. mdpi.comresearchgate.net In contrast, the enzyme shows good stability in the presence of reactants like oleic acid and solvents such as toluene (B28343). researchgate.net The use of toluene as a solvent has been reported to extend the operational lifetime of lipase for up to 15 cycles. mdpi.com
To mitigate enzyme deactivation, process strategies such as the use of semibatch reactors have been investigated. By continuously adding hydrogen peroxide at a controlled rate, its concentration in the reaction mixture is kept low, which helps to preserve the catalyst's activity and stability. acs.org Co-immobilization of multiple enzymes is another strategy that can enhance stability across a broader range of temperatures and pH values. mdpi.com
Table 2: Stability of Immobilized Candida antarctica Lipase B (Novozym® 435) under Various Conditions
| Component | Temperature (°C) | Observation | Reference |
|---|---|---|---|
| Toluene/Water Mixture | 20-60 | No deactivation observed within 48 h. | researchgate.net |
| Oleic Acid | 50 | No significant deactivation. | researchgate.net |
| Epoxystearic Acid | 50 | Slight enzyme inactivation. | mdpi.comresearchgate.net |
| Hydrogen Peroxide (6-12 M) | 20 | Enzyme is relatively stable. | researchgate.net |
| Hydrogen Peroxide | 60 | Rapid loss of activity. | researchgate.net |
Influence of Free Fatty Acids on Reaction Progression
Free fatty acids (FFAs) play a multifaceted role in the chemo-enzymatic synthesis of this compound. They can act as essential precursors for the in situ generation of peracids, which are the active epoxidizing agents. In many systems, the presence of FFAs, such as oleic or stearic acid, is shown to enhance the enzymatic epoxidation of vegetable oils. mdpi.comnih.gov The FFA acts as an "active oxygen carrier" by being converted into a peroxy acid by the lipase, which then epoxidizes the unsaturated ester.
However, the presence and concentration of FFAs must be carefully managed. In some cases, such as the epoxidation of soybean oil, the FFAs naturally present due to partial hydrolysis of triglycerides are sufficient to drive the reaction, and external addition is not required to achieve high conversion. mdpi.com Conversely, the accumulation of FFAs, particularly epoxidized free fatty acids, can be detrimental to subsequent chemical modifications. For example, the presence of carboxylic groups from epoxidized FFAs was found to impede a downstream acrylation reaction. cirad.fr Furthermore, in different biocatalytic systems, fatty acid contamination has been observed to lower the efficiency of epoxidation. wur.nl Thus, while essential for peracid formation, the concentration of free fatty acids can influence reaction rates and impact the purity and reactivity of the final this compound product.
Transition Metal Complex Catalysis
Transition metal complexes offer a powerful alternative to enzymatic and traditional acid-catalyzed epoxidation methods. These catalysts can facilitate the epoxidation of unsaturated fatty acid esters, the precursors to this compound, often with high selectivity and under specific reaction conditions. Various metal-based systems, particularly those involving molybdenum and chromium, have been investigated for their catalytic activity in the epoxidation of olefins, including long-chain fatty esters like methyl oleate. nih.gov
These catalytic systems typically use an oxygen donor, such as tert-butylhydroperoxide (TBHP) or hydrogen peroxide, to transfer an oxygen atom across the double bond. nih.gov The nature of the metal center and the surrounding ligands significantly influences the catalyst's activity, selectivity, and stability. researchgate.net The development of these catalysts aims to achieve high conversion rates and yields while minimizing side reactions, providing a versatile tool for the synthesis of epoxidized compounds. rsc.org
Specific Catalytic Systems (e.g., Chromium-Salen Complexes)
Among the various transition metal catalysts, chromium-salen complexes have been specifically explored for the epoxidation of long-chain fatty esters. Salen-type ligands are tetradentate Schiff bases that form stable complexes with various metals, including chromium. sigmaaldrich.comtudublin.ie These complexes, such as (salen)CrᴵᴵᴵCl, have been shown to be effective catalysts for the epoxidation of unfunctionalized olefins and can provide a high degree of stereochemical control. sigmaaldrich.com
In the context of fatty ester epoxidation, research has demonstrated the utility of (salen)CrᴵᴵᴵCl systems, particularly in solvent-free conditions. The reaction temperature is a critical parameter; for instance, in the copolymerization of fatty acid epoxides, higher temperatures can lead to increased molecular weights, although side reactions may become more prevalent above 150°C. The choice of solvent also has a notable impact, with studies showing that the use of toluene can reduce reaction rates compared to solvent-free systems. Chromium-salen complexes are also active in the ring-opening copolymerization of fatty acid epoxides with cyclic anhydrides, highlighting their versatility in processing these bio-based monomers into functional polyesters. acs.orgrsc.org
Solvent-Free Reaction Conditions
The synthesis of this compound under solvent-free conditions represents a significant advancement in green chemistry, minimizing waste and avoiding the use of potentially hazardous solvents. Research has demonstrated the feasibility and efficiency of this approach using various catalytic systems.
One notable method involves the use of a (salen)Cr(III)Cl/n-Bu4NCl system, which facilitates the epoxidation of butyl oleate at temperatures ranging from 110–198°C. This system is particularly effective for long-chain fatty esters. In these solvent-free systems, reaction rates can be significantly higher compared to those in solvents like toluene. For instance, a 71% yield can be achieved in 20 hours under solvent-free conditions, whereas the yield in toluene is only 51% for the same duration.
Another approach utilizes zinc(II) perchlorate (B79767) hexahydrate as a Lewis acid catalyst for the ring-opening of methyl epoxystearate with various amines under solvent-free conditions, highlighting the versatility of solvent-free methods for further derivatization of epoxidized fatty acid esters. acs.org Additionally, magnesium stearate (B1226849) has been shown to be a highly efficient catalyst for the solvent-free ring-opening of methyl 9,10-epoxystearate (B1258512), achieving 99% conversion and 94% yield after 12 hours at 160°C. csic.es
The choice of oxidant is also crucial. While hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, its stability can be an issue at higher temperatures (>50°C), where it can decompose and reduce selectivity. Tert-butyl hydroperoxide is another effective oxidant that can be used in solvent-free batch reactors.
Molecular Weight Control and Byproduct Formation in Polymerization
Control over molecular weight and the minimization of byproducts are critical aspects of the polymerization of this compound and related epoxy monomers. The molecular weight of polymers derived from epoxy stearates can be influenced by several factors, including reaction temperature and the choice of catalyst and co-catalyst.
In the copolymerization of epoxides with cyclic anhydrides, temperature plays a significant role. For instance, in certain (salen)Cr(III)Cl-catalyzed systems, the number-average molecular weight (Mₙ) of the resulting polyester (B1180765) can increase from 2,250 g/mol at 112°C to 5,050 g/mol at 198°C. However, temperatures above 150°C can lead to the formation of polyether byproducts. Similarly, in the microwave-assisted copolymerization of epoxidized waste cooking oil with phthalic anhydride, lowering the reaction temperature from 100°C to 90°C and 80°C resulted in improved weight-average molecular weights (Mw) of 6750 g/mol and 6050 g/mol , respectively, with narrower dispersity. mdpi.com
The catalyst and co-catalyst ratio is another key parameter. Decreasing the catalyst and co-catalyst ratio can lead to a gradual decrease in the average molecular weight of the copolymers. mdpi.com For molecular weight control during the polymerization of vinyl monomers, which can be copolymerized with epoxy-functionalized monomers, regulators or modulators such as aldehydes (e.g., acetaldehyde, propionaldehyde, butyraldehyde) can be used. google.com These are typically used in amounts of 0.02 to 10.0% by weight based on the monomer. google.com
Byproduct formation is a common challenge. In the epoxidation of oleic acid, side reactions can lead to the formation of α,β-diols, acetals, and mono-esters. mdpi.comsim2.be The purity of the starting materials is also crucial, as impurities can lead to undesirable side products. mdpi.com For example, the presence of other unsaturated fatty acids in industrial-grade oleic acid can result in a variety of cleavage products. mdpi.com During the hydrogenolysis of epoxides, the choice of solvent can lead to byproducts; for example, chlorinated impurities in α,α,α-trifluorotoluene can form chlorohydrins. csic.es
Advanced Reactor Designs for Scalable Synthesis
Continuous Flow Reactor Applications
Continuous flow reactors offer significant advantages for the scalable synthesis of this compound, primarily by enhancing heat and mass transfer, which leads to improved selectivity and safety. lancs.ac.uk These systems allow for precise control over reaction parameters such as residence time, which is typically in the range of 2–4 hours for peracetic acid-mediated epoxidation.
The use of heterogeneous catalysts, such as immobilized lipases or molybdenum complexes on mesoporous silica, is particularly well-suited for continuous flow processes, as it facilitates catalyst recycling and reduces operational costs. For example, Mo-MCM-41 has been used in a continuous flow setup for epoxidation, achieving high selectivity. mdpi.com Slug flow reactors, a type of continuous flow reactor, have been shown to enhance mass transfer, which can improve epoxide selectivity by minimizing side reactions.
The development of continuous flow approaches is driven by the need for safer, more efficient, and energy-conscious chemical production. lancs.ac.uk The enclosed nature of these reactors enhances safety when handling hazardous reagents and allows for rapid optimization of reaction conditions with minimal energy consumption. lancs.ac.uk
Rotating Packed Bed Reactor for Catalyst Separation and Reuse
The rotating packed bed reactor (RBR) is an advanced reactor design that has shown great promise for the epoxidation of fatty acids and their esters, offering a streamlined process for catalyst separation and reuse. spinchem.comresearchgate.net In an RBR, the catalyst, often a solid ion-exchange resin like Amberlite® IRC120 H, is held in a rotating cylinder. spinchem.comspinchem.com Centrifugal force causes the liquid reactants to pass through the solid catalyst bed at a high flow rate, leading to very efficient mass transfer. spinchem.com
The RBR design enables fast reactions without the risk of damaging the solid catalyst particles. spinchem.com The ability to easily reuse the catalyst, such as the demonstrated stability of Amberlite® IRC120 H in tall oil fatty acid epoxidation, makes the process more economical and sustainable. spinchem.comresearchgate.net Furthermore, RBRs can be used to tune product molecular weight distribution in polymerization reactions. google.com
Epoxidation Precursors and Their Influence on this compound Synthesis
Butyl Oleate Derived from Diverse Vegetable Oils and Fatty Acids
Butyl oleate, the precursor for this compound, can be synthesized from a variety of vegetable oils and their constituent fatty acids. The source of the oleic acid significantly influences the composition and properties of the final epoxidized product.
Common sources for oleic acid include palm oil, soybean oil, castor oil, and olive oil. researchgate.netatamanchemicals.comresearchgate.net Palm oil, in particular, is a major feedstock due to its high production volume and fatty acid composition. researchgate.netresearchgate.net Butyl oleate can be prepared from palm fatty acids through esterification with butanol using a sulfuric acid catalyst, or from refined, bleached, and deodorized (RBDO) palm olein via transesterification. researchgate.net Similarly, rape oil fatty acids, often derived from waste grease from edible oil refining, can be hydrolyzed and then esterified with butanol to produce high-purity butyl oleate at a lower cost. google.com
The fatty acid composition of the source oil is a critical factor. For instance, industrial-grade oleic acid often has a purity of around 80% and contains other monounsaturated and polyunsaturated fatty acids. mdpi.com The presence of these other fatty acids, such as linoleic acid, will lead to the formation of other epoxidized products alongside this compound. mdpi.comgoogle.com
The synthesis of butyl oleate from these natural sources typically involves hydrolysis of the triglycerides to yield free fatty acids, followed by esterification with butanol. atamanchemicals.comgoogle.com The properties of the resulting butyl oleate, such as its iodine value, are key indicators of its suitability for epoxidation. For example, butyl ester derived from palm fatty acid with a high oleic fraction had an initial iodine value of 75.07, which decreased to 2.98 after epoxidation, indicating a near-complete conversion of the double bonds. researchgate.net
Palm Oil and Palm Fatty Acid Fractions
Palm oil is a significant feedstock for the production of this compound due to its favorable fatty acid composition, particularly its high content of oleic acid. researchgate.netresearchgate.net The synthesis from palm oil or its fractions, such as palm fatty acid distillate (PFAD) and refined, bleached, and deodorized (RBDO) olein, is a well-documented pathway. researchgate.netiopri.co.id
The process typically involves two main stages:
Esterification/Transesterification: Unsaturated fatty acids from palm oil are first converted into their butyl esters. This can be achieved through the direct esterification of the fatty acids with butanol, often using an acid catalyst like sulfuric acid. researchgate.net Alternatively, for triglycerides present in palm oil (like RBDO), a transesterification reaction with butanol is employed to produce butyl oleate. researchgate.net Enzymatic routes using immobilized lipases in a solvent-free system have also been explored for the synthesis of butyl esters from palm fatty acid distillate. csic.es
Epoxidation: The resulting butyl ester, which is rich in butyl oleate, undergoes epoxidation. A common method is the in situ generation of a peracid, such as peracetic acid or performic acid, by reacting hydrogen peroxide with acetic acid or formic acid. researchgate.netijcce.ac.ir This reaction is often catalyzed and carried out in a solvent like n-hexane.
Research conducted by the Indonesian Oil Palm Research Institute detailed the preparation of this compound from both palm fatty acid and RBDO. researchgate.net In their work, the butyl ester of the high-oleic fraction was epoxidized. The reaction conditions were optimized to achieve a high conversion rate. researchgate.net At a temperature of 60–65°C, the conversion of butyl ester to this compound was achieved after 2 hours, yielding a product with an oxirane oxygen content of 3.86% and a low iodine value of 2.98, indicating successful epoxidation of the double bonds. researchgate.net
Table 1: Research Findings on this compound Synthesis from Palm Fatty Acid researchgate.net
| Parameter | Initial Value (Butyl Ester) | Final Value (this compound) |
| Iodine Value | 75.07 | 2.98 |
| Oxirane Oxygen (%) | - | 3.86 |
| Saponification Value | - | 165.71 |
| Yield (%) | - | 96 |
| Reaction Temperature | - | 60-65°C |
| Reaction Time | - | 2 hours |
Soybean Oil and Castor Oil
Soybean oil and castor oil are traditionally used raw materials for producing epoxidized plasticizers, including this compound. researchgate.netresearchgate.netjustia.com The synthetic approach is analogous to that for palm oil, leveraging the unsaturated fatty acid content of these oils. Soybean oil is rich in oleic and linoleic acids, while castor oil's main component is ricinoleic acid, which contains both a double bond and a hydroxyl group.
The synthesis from soybean oil typically involves:
Transesterification: Soybean oil is reacted with methanol (B129727) to produce fatty acid methyl esters (FAMEs), a process from which glycerol (B35011) is removed as a byproduct. google.com These methyl esters can then be transesterified with butanol to yield the corresponding butyl esters, or the oil can be directly transesterified with butanol.
Epoxidation: The resulting butyl soyate is then epoxidized. Epoxidized soybean oil (ESBO) is a widely produced secondary plasticizer, and similar chemistry is applied to its ester derivatives. justia.commdpi.com
For castor oil, the presence of the hydroxyl group on ricinoleic acid offers additional reaction possibilities. However, for this compound synthesis, the focus remains on the double bond. The process involves esterification or transesterification to form butyl ricinoleate, followed by the epoxidation of the C9-C10 double bond. mdpi.com Acetylated derivatives of castor oil have also been blended with epoxidized fatty acid esters for plasticizer applications. google.com
Tall Oil Fatty Acids and Methyl Esters
Tall oil, a byproduct of the wood pulping process, is another valuable renewable source of fatty acids (TOFA), primarily oleic and linoleic acids, making it a suitable precursor for epoxidized esters. google.com this compound and other epoxidized tallates are used commercially as secondary plasticizers. justia.com
The synthesis can proceed via two routes:
Esterification and Epoxidation: Tall oil fatty acids are first esterified with butanol to form butyl tallate, which is then epoxidized.
Epoxidation and Esterification: Alternatively, the tall oil fatty acids can be epoxidized first, followed by esterification of the resulting epoxidized fatty acids with butanol.
Recent research has focused on developing bio-based polymers from TOFA. mdpi.com In these studies, TOFA or their methyl esters are first epoxidized using methods such as chemo-enzymatic processes or catalysis with ion-exchange resins. techscience.comresearchgate.net The epoxidized TOFA is then used as an intermediate for further reactions, such as ring-opening with alcohols like trimethylolpropane (B17298) or 1,4-butanediol (B3395766) to create polyols. mdpi.comnih.gov These polyols can be further modified, for example, by acetoacetylation with tert-butyl acetoacetate, to create Michael donor components for polymer synthesis. mdpi.comnih.gov This highlights the role of epoxidized TOFA and its esters as versatile chemical intermediates.
Rapeseed Oil Fatty Acid Methyl Esters
Rapeseed oil is characterized by a high content of oleic acid, making it an excellent candidate for producing epoxystearates. The synthesis of this compound from rapeseed oil follows the established two-step chemical modification process.
First, rapeseed oil is converted to its fatty acid esters. While methyl esters (RME), commonly known as a component of biodiesel, are frequently produced via transesterification with methanol in the presence of a catalyst like potassium hydroxide, butyl esters can also be prepared. dss.go.thastrj.com The preparation of propyl and butyl esters of rapeseed oil has been shown to be effective under acid catalysis (H2SO4). dss.go.th
Once the butyl ester of rapeseed oil's fatty acids is obtained, the subsequent step is epoxidation. This step mirrors the epoxidation of other oleate-rich esters, where the double bonds are converted to oxirane rings using a peracid system. The production of epoxidized rapeseed oil is an industrial process, and the same principles apply to the epoxidation of its individual fatty acid esters. mdpi.com
Oleic Acid Epoxidation as an Intermediate Step
The epoxidation of oleic acid (or its esters, like butyl oleate) is the core chemical transformation in the synthesis of this compound. researchgate.net This reaction specifically targets the cis-double bond at the C9-C10 position of the oleic acid chain. The most common industrial method is the Prilezhaev reaction, which utilizes a peracid (peroxy acid) as the oxidizing agent. acs.orgacs.org
The mechanism generally involves the in situ formation of the peracid. ijcce.ac.ir For instance, performic acid is generated by the reaction between hydrogen peroxide (the oxygen donor) and formic acid (the oxygen carrier). researchgate.net This peracid then reacts with the double bond of the oleic acid derivative in a concerted mechanism to form the epoxide and regenerate the carboxylic acid. scialert.net
Mechanism Steps:
Peracid Formation: A carboxylic acid (e.g., formic or acetic acid) reacts with hydrogen peroxide, often catalyzed by a strong mineral acid like sulfuric acid, to form a peroxy acid. ijcce.ac.ir
Epoxidation: The peroxy acid transfers an oxygen atom to the nucleophilic double bond of the oleic acid chain, forming the oxirane ring and releasing the original carboxylic acid. mdpi.com
Research has extensively investigated the optimization of oleic acid epoxidation to maximize the yield of epoxide (oxirane) and minimize side reactions, such as ring-opening hydrolysis which forms diols. ijcce.ac.iraip.org Key parameters influencing the reaction include temperature, catalyst, and the molar ratios of reactants. Studies have shown that moderate temperatures (e.g., 45-60°C) are often optimal, as higher temperatures can promote the decomposition of hydrogen peroxide and favor undesirable side reactions. ijcce.ac.iraip.org
Chemo-enzymatic methods, using immobilized lipases such as Candida antarctica lipase B (Novozym 435), have emerged as a more environmentally benign alternative. acs.orgscialert.netsci-hub.se In this system, the lipase catalyzes the formation of the peracid from the fatty acid itself and hydrogen peroxide, eliminating the need for an additional carboxylic acid as an oxygen carrier. acs.org This approach allows for milder reaction conditions and can achieve high conversion rates. mdpi.comacs.org
Table 2: Optimized Conditions for Oleic Acid Epoxidation via In Situ Performic Acid ijcce.ac.ir
| Parameter | Optimized Value |
| Reaction Temperature | 45°C |
| Molar Ratio (Formic Acid : Oleic Acid) | 1.64 : 1 |
| Molar Ratio (Hydrogen Peroxide : Oleic Acid) | 2 : 1 |
| Catalyst | Sulfuric Acid |
| Relative Conversion to Oxirane (%) | 80% |
Advanced Chemical Transformations and Derivatization Research of Butyl Epoxystearate
Epoxide Ring Opening Reactions
The three-membered ether ring of butyl epoxystearate is susceptible to cleavage by a range of nucleophiles under both acidic and basic conditions. The high reactivity is attributed to the inherent angle strain of the epoxide ring, which is relieved upon opening. This reactivity forms the basis for synthesizing a variety of derivatives.
Formation of Hydroxy Compounds (Di- and Tetrahydroxystearate)
The hydrolysis of the epoxide ring in this compound yields vicinal diols, specifically derivatives of 9,10-dihydroxystearate. This transformation can be achieved under aqueous acidic conditions. libretexts.orglibretexts.org The acid-catalyzed hydrolysis involves the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group. byjus.com A subsequent backside attack by a water molecule, functioning as a nucleophile, proceeds via an SN2-like mechanism. This mechanistic pathway results in an inversion of stereochemistry at the site of attack, leading to the formation of a trans-1,2-diol. libretexts.orglibretexts.orgbyjus.com
While the formation of dihydroxystearates is a well-documented reaction, the synthesis of tetrahydroxystearates from this compound is less direct and would require further oxidation or starting from an already di-hydroxylated and epoxidized precursor. Enzymatic hydrolysis of epoxystearic acid has also been studied, showing that different enzymes can yield specific stereoisomers of the diol product. nih.govresearchgate.net
Synthesis of Alpha-Hydroxy Ethers with Aliphatic Alcohols
Novel α-hydroxy ethers can be synthesized by the acid-catalyzed ring-opening of alkyl epoxystearates, including this compound, with various aliphatic alcohols. researchgate.net This reaction produces a mixture of two isomeric products: butyl 9-alkoxy-10-hydroxystearate and butyl 10-alkoxy-9-hydroxystearate. The process is typically catalyzed by a Brønsted acid, such as sulfuric acid, or a Lewis acid. researchgate.netresearchgate.net This transformation is valuable for creating derivatives with modified physical properties, such as improved low-temperature performance, which is relevant for applications like biolubricants. researchgate.netresearchgate.net
The acid-catalyzed alcoholysis of epoxides proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.orglibretexts.orgbyjus.com The reaction is initiated by the protonation of the epoxide oxygen by the acid catalyst, which activates the ring for nucleophilic attack. libretexts.orglibretexts.org The alcohol then attacks one of the two electrophilic carbons of the protonated epoxide.
The regioselectivity of the attack depends on the substitution pattern of the epoxide. For an internal epoxide like butyl 9,10-epoxystearate (B1258512) where both carbons are secondary, the attack has significant SN2 character, with the nucleophile attacking from the backside, resulting in a trans relationship between the newly formed hydroxyl and ether groups. byjus.com Lewis acid catalysts can also be employed to activate the epoxide ring by coordinating to the oxygen atom, thereby facilitating the nucleophilic attack by the alcohol. researchgate.netosti.gov
Research has shown that the structure of the ester group in alkyl 9,10-epoxystearates has a significant impact on the physical properties of the resulting α-hydroxy ether derivatives. researchgate.net Specifically, the size and branching of the ester alkyl chain can influence the low-temperature performance, such as the cloud point (CP) and pour point (PP), of the final product.
In a study where various alkyl epoxystearates (including butyl, hexyl, and 2-ethylhexyl) were reacted with 2-ethylhexanol, it was found that a bulkier ester group led to more favorable low-temperature properties. researchgate.net The 2-ethylhexyl ester derivative exhibited the best performance, demonstrating that strategic modification of the ester moiety can be used to tailor the product's characteristics for specific applications. researchgate.net
| Alkyl Ester Group | Resulting α-Hydroxy Ether Product | Cloud Point (°C) | Pour Point (°C) |
|---|---|---|---|
| Butyl | Butyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | -15 | -18 |
| Hexyl | Hexyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | -17 | -21 |
| 2-Methylpentyl | 2-Methylpentyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | -22 | -25 |
| 2-Ethylbutyl | 2-Ethylbutyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | -23 | -26 |
| 2-Ethylhexyl | 2-Ethylhexyl 9(10)-(2-ethylhexoxy)-10(9)-hydroxystearate | -26 | -29 |
Data derived from studies on the synthesis of α-hydroxy ethers from various alkyl epoxystearates. researchgate.net
Synthesis of Beta-Amino Alcohols via Amination Reactions
The reaction of this compound with amines provides a direct route to β-amino alcohols, which are valuable intermediates in the synthesis of various biologically active compounds and specialty chemicals. acs.orgtandfonline.comresearchgate.net This nucleophilic ring-opening reaction, often referred to as aminolysis, can be performed with a wide range of amines and can be catalyzed to improve reaction rates and selectivity. mdpi.com The reaction typically yields a mixture of two regioisomers: butyl 9-amino-10-hydroxystearate and butyl 10-amino-9-hydroxystearate.
The use of Lewis acid catalysts, such as zinc(II) perchlorate (B79767) hexahydrate or yttrium chloride (YCl₃), has been shown to be effective in promoting these transformations under solvent-free conditions. acs.orgmdpi.com The Lewis acid activates the epoxide by coordinating with the oxygen atom, making the ring carbons more susceptible to nucleophilic attack by the amine. mdpi.comwikipedia.org
The aminolysis of epoxystearates has been successfully carried out with aliphatic, cyclic, and aromatic amines, demonstrating the versatility of this reaction. acs.orgresearchgate.net The nucleophilicity of the amine plays a crucial role in its reactivity. Generally, aliphatic amines are more nucleophilic and react more readily than aromatic amines, where the lone pair of electrons on the nitrogen is delocalized into the aromatic ring. researchgate.net
Studies on methyl epoxystearate, a close analog of this compound, have provided detailed insights into the reactivity of various amines. acs.orgresearchgate.net
Aliphatic Amines : Primary and secondary aliphatic amines, such as butylamine and octylamine, are effective nucleophiles for the ring-opening reaction. acs.orgresearchgate.net
Cyclic Amines : Secondary cyclic amines like pyrrolidine, piperidine, and morpholine also react efficiently to form the corresponding β-amino alcohols. acs.orgresearchgate.net
Aromatic Amines : Aromatic amines, including aniline and its derivatives (e.g., p-anisidine, p-chloroaniline), can also be used, although they may require catalysis or more forcing conditions due to their lower nucleophilicity. acs.orgresearchgate.net The reaction is generally regioselective, with the amine attacking the less hindered carbon of the epoxide. scielo.org.mx
The following table summarizes the results from the catalyzed aminolysis of methyl 9,10-epoxyoctadecanoate, which serves as a model for the reactivity of this compound. acs.org
| Amine Type | Specific Amine | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Aliphatic | Butylamine | 4.0 | 94 |
| Octylamine | 4.5 | 92 | |
| Cyclic | Pyrrolidine | 3.0 | 95 |
| Piperidine | 3.5 | 94 | |
| Morpholine | 3.5 | 93 | |
| Aromatic | p-Chloroaniline | 5.0 | 90 |
| p-Anisidine | 4.5 | 92 | |
| Benzylamine | 4.0 | 94 | |
| Aniline | 5.5 | 88 |
Data derived from the Zinc(II) perchlorate hexahydrate catalyzed aminolysis of methyl 9,10-epoxyoctadecanoate. acs.org
Polymerization and Crosslinking Chemistry of this compound
The chemical reactivity of the oxirane (epoxy) ring in this compound allows it to undergo various polymerization and crosslinking reactions. These transformations are central to its application as a plasticizer, stabilizer, and reactive diluent in polymer systems. Research in this area focuses on understanding the mechanisms of self-polymerization, its ability to copolymerize with other monomers, and its integration into complex polymer networks.
Mechanisms of Self-Polymerization
The self-polymerization of epoxidized fatty acid derivatives like this compound can proceed through several mechanisms, primarily involving the ring-opening of the oxirane group. This process can be initiated thermally or catalytically, leading to the formation of polymeric structures.
One of the primary pathways for the self-polymerization of molecules like this compound is through the reaction between an oxirane ring and a carboxylic acid group. While this compound itself contains an ester group, trace amounts of carboxylic acids—resulting from the hydrolysis of the ester or residual starting materials from its synthesis—can initiate polymerization. This reaction is analogous to the self-polymerization of epoxidized oleic acid. researchgate.netbcrec.id
The mechanism involves the protonation of the oxygen atom in the oxirane ring by a carboxylic acid, which activates the ring for nucleophilic attack. Another carboxyl group then attacks one of the carbon atoms of the activated oxirane, leading to ring-opening and the formation of an ester linkage and a hydroxyl group. This newly formed hydroxyl group can then react with another oxirane ring, propagating the polymerization and leading to the formation of polyethers, or it can react with another carboxylic acid. The concurrent reaction between epoxy and carboxyl groups results in the formation of linear and branched polyesters. researchgate.net This type of condensation polymerization, where a small molecule is not eliminated but the reaction proceeds via sequential addition, is a key feature of epoxy chemistry. youtube.com
Kinetic studies are crucial for understanding the rate and extent of polymerization under various conditions. For epoxidized fatty acid derivatives, the polymerization kinetics can be monitored by tracking the decrease in the concentration of the reactive functional groups, namely the oxirane ring and the carboxylic acid groups. This is often quantified by measuring the oxirane oxygen content (OOC) and the acid value over time.
Research on the self-polymerization of epoxidized oleic acid, a close structural analogue of the reactive part of this compound, provides significant insights into the kinetic behavior. researchgate.netbcrec.id The polymerization is typically studied at elevated temperatures (e.g., 120-180 °C). The reaction rate is observed to increase significantly with temperature, as expected.
The process follows a complex kinetic model, as multiple reactions (epoxy-carboxyl, epoxy-hydroxyl, etc.) occur simultaneously. Initially, the reaction between the epoxy and carboxylic acid groups dominates. As the concentration of carboxylic acid decreases and the concentration of hydroxyl groups increases (from the initial ring-opening reaction), the epoxy-hydroxyl reaction (etherification) becomes more prominent.
Below is a table summarizing hypothetical kinetic data for the self-polymerization of an epoxidized fatty acid at 160°C, illustrating the change in key parameters over time, based on published research on analogous systems. researchgate.net
| Reaction Time (hours) | Oxirane Oxygen Content (%) | Acid Value (mg KOH/g) | Average Molecular Weight ( g/mol ) |
| 0 | 4.50 | 180 | 354 |
| 1 | 3.25 | 110 | 550 |
| 2 | 2.10 | 65 | 820 |
| 4 | 0.95 | 25 | 1500 |
| 6 | 0.40 | 10 | 2400 |
| 8 | 0.15 | <5 | 3500 |
This interactive table is based on data patterns observed in the kinetic studies of epoxidized oleic acid polymerization and is intended for illustrative purposes. researchgate.net
These studies demonstrate that the self-polymerization can lead to a significant increase in molecular weight and viscosity, transforming the monomeric this compound into an oligomeric or polymeric material. researchgate.net
Role in Crosslinked Polymer Film Formation
The incorporation of this compound into polymer formulations significantly impacts the network structure and final properties of the cured film. As a monofunctional epoxide, its primary role is not as a primary network former but as a modifier that influences crosslink density and introduces flexibility.
This reduction in crosslink density has several consequences for the material's properties. A lower crosslink density generally leads to a decrease in the glass transition temperature (Tg), hardness, and chemical resistance of the cured polymer. However, it concurrently enhances properties such as flexibility, impact resistance, and elongation at break. The long, non-polar aliphatic chain of this compound also contributes to increased hydrophobicity and can improve compatibility with less polar components in a formulation.
The use of such monofunctional epoxides is a common strategy for toughening brittle epoxy resins. The introduction of long, flexible alkyl chains into the polymer network can disrupt the tightly packed structure of a highly crosslinked resin, leading to an increase in free volume and allowing for greater polymer chain mobility. This molecular-level plasticization is key to improving the toughness of the material.
Below is a table illustrating the conceptual effect of adding a monofunctional epoxide like this compound on the properties of a standard diepoxide-based epoxy resin system.
| Property | Standard Diepoxide System | System Modified with this compound | Rationale |
| Crosslink Density | High | Reduced | Monofunctional nature of this compound terminates chain growth. |
| Glass Transition (Tg) | High | Lowered | Reduced crosslinking and increased chain flexibility allow for easier polymer chain movement at lower temperatures. |
| Tensile Strength | High | Reduced | Fewer crosslinks result in a less rigid network, which can bear less stress before failure. |
| Flexibility/Elongation | Low | Increased | The long aliphatic chain and lower crosslink density allow for greater deformation before breaking. |
| Impact Resistance | Low | Increased | The more flexible network can absorb more energy from an impact without fracturing. |
| Chemical Resistance | High | Reduced | A less dense network is more susceptible to penetration by solvents and chemicals. |
The role of this compound in network formation is fundamentally different from that of commercial diepoxides, such as diglycidyl ether of bisphenol A (DGEBA). This difference stems from their functionality—the number of reactive epoxy groups per molecule.
Commercial diepoxides are bifunctional, meaning each molecule has two epoxy groups. During polymerization with a suitable curing agent (e.g., a diamine), each diepoxide molecule can form bonds at both ends, leading to the creation of a three-dimensional, highly crosslinked network. This network structure is responsible for the characteristic rigidity, high strength, and thermal stability of conventional epoxy resins.
The table below provides a comparative overview of the roles of this compound and a typical commercial diepoxide in polymer network formation.
| Feature | Commercial Diepoxide (e.g., DGEBA) | This compound |
| Functionality | Bifunctional (or higher) | Monofunctional |
| Role in Network Formation | Primary network former, builds the 3D structure | Network modifier, chain terminator |
| Effect on Crosslink Density | Increases crosslink density | Decreases crosslink density |
| Impact on Viscosity | High viscosity | Low viscosity, acts as a diluent |
| Resulting Polymer Properties | High rigidity, strength, and Tg | Increased flexibility, toughness; reduced Tg and strength |
The use of this compound allows for the fine-tuning of the properties of the final polymer. By varying the ratio of monofunctional to difunctional epoxides, formulators can achieve a desired balance between rigidity and flexibility, tailoring the material for specific applications such as flexible coatings, adhesives, and toughened composites.
Functional Group Transformations beyond Ring Opening
While the ring-opening of the epoxide is a primary reaction pathway for this compound, its structure allows for other functional group transformations, leading to a variety of derivatives with unique properties.
Formation of Ketals:
The epoxy group of this compound can be a precursor for the formation of ketals. This transformation typically involves a two-step process. First, the epoxide ring is opened under acidic or basic conditions with an alcohol to form a β-hydroxy ether. The resulting secondary hydroxyl group can then react with a ketone or an aldehyde in the presence of an acid catalyst to form a ketal (if from a ketone) or an acetal (if from an aldehyde). youtube.comopenstax.org
Alternatively, a more direct route can be envisioned where the acid-catalyzed reaction of the epoxide with a ketone could lead to a 1,3-dioxolane ring, a type of cyclic ketal. google.com This reaction would proceed through the protonation of the epoxy oxygen, followed by nucleophilic attack by the carbonyl oxygen of the ketone. Subsequent intramolecular cyclization would yield the ketal. The long alkyl chains of the this compound would be retained in the final product, imparting properties such as hydrophobicity and flexibility.
Formation of Branched Esters:
Branched esters can be synthesized from this compound through several pathways. One approach involves the reaction of the hydroxyl group, formed after the ring-opening of the epoxide, with a carboxylic acid or its derivative (e.g., an acid anhydride or acyl chloride). This esterification reaction would result in a branched structure with two ester groups.
Another potential route is through transesterification. masterorganicchemistry.comorganic-chemistry.org Under appropriate catalytic conditions (acidic or basic), the butyl ester group of this compound can be exchanged with a different alcohol, potentially one with a branched structure, to yield a new branched ester. kataliz.org.ua While this does not modify the main stearate (B1226849) chain, it allows for the introduction of branching at the ester terminus.
Furthermore, it is known that monounsaturated fatty acids or their esters can be heated in the presence of certain catalysts to produce complex mixtures of branched-chain fatty acids or esters. google.com While this compound itself is saturated, this highlights the potential for isomerization and branching reactions of the long alkyl chain under specific catalytic conditions, which could then be followed by esterification to produce branched esters.
In the context of coating systems that cure via oxidative mechanisms, such as alkyd or oil-based paints, the role of this compound is primarily as a modifying agent rather than a primary participant in the oxidative crosslinking.
Traditional oxidative curing relies on the presence of unsaturation (carbon-carbon double bonds), particularly conjugated systems, in the fatty acid chains of drying oils. paint.org These sites are susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen that leads to the formation of crosslinks (ether and peroxide bridges) and the drying of the paint film.
This compound, being derived from stearic acid, has a saturated aliphatic chain. The most reactive sites in unsaturated fatty acids for oxidation are the allylic protons, which are absent in this compound. researchgate.net The presence of the epoxy group actually increases the oxidative stability of the molecule compared to its unsaturated precursor, butyl oleate (B1233923). researchgate.net The epoxidation process consumes the double bond, which is the primary site for autoxidation.
Therefore, when incorporated into an oxidative curing coating formulation, this compound is not expected to undergo significant crosslinking via the same mechanism as drying oils. Instead, its effects would be:
Plasticization: The long, flexible, and saturated alkyl chain acts as an internal plasticizer, improving the flexibility and impact resistance of the cured film.
Reactive Diluent: It can reduce the viscosity of the coating formulation, improving application properties. Its epoxy group can react with other functional groups present in the resin system (e.g., carboxyl groups in alkyd resins), integrating it into the polymer network.
Modification of Film Properties: By being chemically bound into the film, it is less likely to migrate out over time compared to a non-reactive plasticizer, leading to more durable flexibility.
Applications of Butyl Epoxystearate in Materials Science Research
Polymeric Material Modification
Research into butyl epoxystearate has primarily focused on its role in enhancing the properties of commodity plastics like polyvinyl chloride (PVC) and its compatibility with other polymers such as polyvinyl acetate (B1210297) (PVA).
Polyvinyl Chloride (PVC) Stabilization Research
This compound is commercially utilized as a secondary plasticizer and co-stabilizer in PVC formulations. google.comgoogle.comgoogleapis.com Its incorporation is aimed at improving the flexibility and thermal stability of the rigid PVC matrix.
The thermal degradation of PVC is characterized by the elimination of hydrogen chloride (HCl), which can catalyze further degradation of the polymer. dokumen.pubresearchgate.net The epoxy group (oxirane ring) in this compound plays a crucial role in stabilizing PVC by scavenging this liberated HCl. researchgate.netmmu.ac.uk This acid-scavenging action involves the ring-opening of the epoxide to form a chlorohydrin derivative, thereby neutralizing the HCl and inhibiting the autocatalytic dehydrochlorination process. mmu.ac.uknih.gov Research indicates that this HCl capture by the epoxy groups is a fundamental process for the stabilization of PVC. researchgate.net
Table 1: Effect of Self-Plasticization on PVC Properties
| Property | Neat PVC | Self-Plasticized PVC (4-an-TG-X-PVC) |
| Glass Transition Temperature (Tg) | 81.24 °C | 31.49 - 46.91 °C |
| Tensile Strength | 30.56 MPa | 10.6 - 17.1 MPa |
| Elongation at Break | 46.81 % | 249.7 - 269.8 % |
Data derived from research on covalently linked plasticizers designed to mimic the effects of traditional additives like this compound. nih.govacs.org
A significant challenge with plasticizers is their tendency to migrate out of the polymer matrix over time, a phenomenon known as exudation. googleapis.comacs.org While epoxidized mono-esters are known for potentially high extraction rates out of the PVC matrix, they are also studied for their compatibility. google.comgoogleapis.com Compatibility is crucial for the long-term performance of the plasticized material. mmu.ac.uk Research has focused on blending this compound with other plasticizers to create stable and homogeneous liquid blends that can be incorporated into PVC. google.comgoogle.com The goal is to achieve a balance where the plasticizer remains well-dispersed within the PVC, minimizing migration while maintaining the desired flexibility. googleapis.com
To overcome the issue of plasticizer migration, research has explored the development of self-plasticized PVC systems. nih.govacs.org This approach involves covalently bonding plasticizing molecules to the PVC polymer chain. nih.gov While this compound is typically used as an additive (a blended plasticizer), studies on similar epoxy-containing long-chain molecules provide insight into the benefits of such structures. nih.govacs.org In these systems, the epoxy group can be used as a reactive site to graft the molecule onto the PVC backbone. acs.org This covalent attachment prevents the plasticizer from leaching out, leading to permanent flexibility and improved thermal stability. nih.gov Research on such systems has shown a significant decrease in the glass transition temperature and an increase in elongation at break, demonstrating effective internal plasticization. nih.govresearchgate.netacs.org
Polyvinyl Acetate (PVA) Compatibility Studies
The application of this compound extends beyond PVC to other polymers like polyvinyl acetate (PVA). Research has demonstrated that this compound derived from palm oil is compatible with PVA. researchgate.netresearchgate.net This compatibility allows it to be used as a plasticizer in PVA emulsions, which are often components of water-based paints. researchgate.net The incorporation of this compound can improve the flexibility and film-forming properties of PVA-based coatings. researchgate.net Studies involving the copolymerization of vinyl acetate with allyl 9,10(10,9)-alloxyhydroxystearate, a derivative of epoxystearic acid, have shown that the resulting copolymers form clear, tough, and flexible films, indicating good compatibility and plasticization. acs.org
Cellulosic Resins Integration
This compound is utilized as a plasticizer for cellulosic resins. justia.commdpi.com In this capacity, it is physically incorporated into the polymer matrix to enhance flexibility, reduce brittleness, and improve workability. The long butyl stearate (B1226849) chain disrupts the tight packing of the rigid cellulose (B213188) polymer chains, allowing them to slide past one another more easily. This action imparts low-temperature flexibility to the final material, a critical property for many applications of cellulosic plastics. mdpi.com The integration of this compound serves as a method to modify the mechanical properties of these bio-based polymers, making them suitable for a wider range of uses. justia.commdpi.com
Development of Bio-based Lubricants and Additives
The development of sustainable and high-performance lubricants is a key area of research, where this compound and similar epoxidized esters have demonstrated considerable potential.
Epoxidized Esters as Lubricity Modifiers
Epoxidized esters of unsaturated fatty acids, including this compound, have been identified as effective lubricity modifiers for mineral and synthetic lubricating oils. When added to a base oil, these compounds enhance the fluid's ability to create a durable lubricating film on metal surfaces, thereby reducing friction and wear. A patent for lubricating oil compositions specifically identifies this compound as an ester that improves the load-carrying ability of the lubricant. aessweb.com The polar nature of the ester and epoxide functional groups promotes adsorption onto metal surfaces, forming a protective layer that prevents direct metal-to-metal contact under boundary lubrication conditions.
Table 1: Research Findings on Epoxidized Esters as Lubricant Additives
| Additive Type | Function | Mechanism of Action | Research Application Example |
| This compound | Lubricity Modifier | Enhances load-carrying ability by forming an adsorbed film on metal surfaces. aessweb.com | Incorporation into mineral lubricating oil to improve performance under load. aessweb.com |
| Epoxidized Fatty Acid Esters | Corrosion Inhibitor | Act as acid scavengers, neutralizing corrosive byproducts of lubricant oxidation. google.comgoogle.com | Used in lubricant formulations to reduce lead corrosion in bearings. justia.com |
Synthesis of Anti-Rust Additives and Antioxidants
This compound functions as a crucial component in lubricant formulations for preventing rust and oxidation. Its primary role is that of an acid scavenger. google.comgoogle.com During lubricant degradation, acidic byproducts are formed, which can catalyze further oxidation and corrode metal surfaces. mdpi.com The epoxide ring on the this compound molecule is reactive and readily neutralizes these acids, effectively removing them from the oil. google.comgoogle.com This action inhibits the corrosion process, thus acting as an anti-rust agent. justia.comresearchgate.net
Precursors for Polyol and Polyurethane Synthesis
This compound is a valuable precursor for the synthesis of bio-based polyols, which are essential monomers for producing polyurethanes. pan.pl The synthesis involves a ring-opening reaction of the epoxide group. This reaction can be carried out with a polyhydroxy compound, such as a glycol, in the presence of a catalyst. pan.pl The process breaks the epoxide ring to form two hydroxyl (-OH) groups.
The resulting molecule, a fatty acid ester derivative with multiple hydroxyl groups, is classified as a polyol. These bio-derived polyols can then be reacted with polyisocyanates to form polyurethanes. mdpi.compan.pl The long fatty chain from the stearate backbone becomes incorporated into the polyurethane structure, imparting properties such as flexibility, hydrophobicity, and impact resistance. By using precursors like this compound, researchers can create rigid or flexible polyurethane foams, coatings, and elastomers with a significant renewable content. pan.pl
Table 2: Polyol Synthesis from this compound
| Precursor | Reaction | Intermediate Product | Final Application | Key Properties Imparted |
| This compound | Epoxide Ring-Opening | Liquid Polyol with ether and ester groups pan.pl | Rigid Polyurethane Foams, Coatings pan.pl | Flexibility, Toughness, Thermal Stability pan.pl |
Intermediate for Surfactant and Emulsifier Production
The chemical structure of this compound makes it a suitable intermediate for the production of nonionic surfactants and emulsifiers. The synthesis pathway involves the ring-opening of the epoxide with a hydrophilic molecule, such as a polyethylene (B3416737) glycol (PEG). This reaction attaches the long, water-soluble PEG chain to the hydrophobic fatty acid backbone, creating an amphiphilic molecule with distinct polar (hydrophilic) and non-polar (lipophilic) regions.
This dual nature is the defining characteristic of a surfactant. Research on analogous epoxidized fatty acid methyl esters demonstrates that this method is effective for creating a library of surfactants. By varying the length of the alkyl ester chain and the size of the PEG unit, the hydrophilic-lipophilic balance (HLB) of the resulting surfactant can be precisely controlled. This allows for the tailoring of surfactants for specific applications, such as detergents, wetting agents, or emulsifiers for creating stable oil-in-water emulsions.
Advanced Analytical Techniques in Butyl Epoxystearate Research
Chromatographic Separations and Mass Spectrometry
Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of butyl epoxystearate. The synergy between the separation power of chromatography and the detection specificity of mass spectrometry enables comprehensive qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a principal technique for analyzing volatile and semi-volatile compounds like this compound, typically after conversion to a more volatile derivative such as a fatty acid methyl ester (FAME). It provides detailed molecular information essential for monitoring chemical reactions and identifying trace-level substances.
The synthesis of epoxidized esters, including this compound, involves the conversion of unsaturated fatty acid esters. GC-MS is an effective tool for monitoring the progress of these epoxidation reactions. rsc.orgmdpi.com By tracking the consumption of the precursor, such as butyl oleate (B1233923), and the emergence of the epoxidized product, researchers can optimize reaction conditions.
A key advantage of GC-MS is its capacity to separate and identify individual components within the reaction mixture, including various intermediates. mdpi.com For instance, in the epoxidation of polyunsaturated esters, intermediates with one, two, or more oxirane rings can be formed. mdpi.combohrium.com GC-MS analysis allows for the time-dependent tracking of these species, providing deep insight into the reaction mechanism and kinetics. One study on the epoxidation of methyl esters of various vegetable oils demonstrated the power of GC-MS to follow the reaction course, identifying not only the starting materials and final products but also the transient intermediates. mdpi.combohrium.com The yield of epoxidized esters can be precisely determined; for example, a study on the transesterification of epoxidized soybean oil reported achieving a 99.7% yield of epoxy methyl esters within five minutes, a result quantified by gas chromatography. rsc.org
Table 1: Monitoring Epoxidation of Unsaturated Methyl Esters by GC-MS mdpi.com
| Time (hours) | Relative Abundance of Methyl Oleate (C18:1) | Relative Abundance of Mono-epoxidized Methyl Oleate (C18:1 1-Ep) | Relative Abundance of Di-epoxidized Methyl Linoleate (B1235992) (C18:2 2-Ep) |
| 0 | High | Not Detected | Not Detected |
| 1 | Decreasing | Increasing | Increasing |
| 4 | Low | High | High |
| 8 | Very Low | Stable (High) | Stable (High) |
| 24 | Near Zero | Stable (High) | Stable (High) |
| This table is a generalized representation of findings from studies monitoring the epoxidation of mixed fatty acid methyl esters. Actual values depend on specific reaction conditions. |
GC-MS is instrumental in the structural elucidation of individual epoxides and their subsequent degradation products. csic.es The mass spectrum of a compound provides a molecular fingerprint, allowing for its identification. For example, the mass spectrum of fully epoxidized methyl linoleate shows a characteristic molecular ion (m/z 326), confirming its identity. mdpi.com Similarly, methyl 9,10-epoxystearate (B1258512) has been definitively identified in heated methyl oleate samples through its GC-MS retention time and mass spectrum. csic.es
When epoxides degrade, they can form various other compounds. Common degradation pathways include oxidative cleavage of the carbon chain. Products such as nonanal (B32974) and methyl 9-oxononanoate (B1257084) have been identified as degradation products of epoxidized fatty acid methyl esters using GC-MS. mdpi.com
For quantitative analysis, while GC with flame ionization detection (GC-FID) is often used for its wide linear range, GC-MS is crucial for confirming the identity of the quantified peaks. dal.cauncst.go.ug Accurate quantification requires the use of response factors, which relate the detector response to the concentration of the analyte. A study determined the average correction factor for methyl trans- or cis-9,10 epoxystearate to be 1.19 relative to standard internal references. csic.es Research on heated lipids has provided quantitative data, showing the formation of methyl 9,10-epoxystearate at concentrations of several mg/g under specific heating conditions. mdpi.comnih.gov
Detecting minute quantities of this compound that may migrate from materials like plastics into food or pharmaceuticals is a critical application of GC-MS. The technique's sensitivity and selectivity make it ideal for trace analysis. Methods have been developed for determining epoxidized soybean oil (ESBO), a complex epoxide mixture used as a plasticizer, in various foodstuffs. researchgate.netukm.my These methods often involve a multi-step process including solvent extraction of the lipid fraction, transesterification to convert the epoxidized triglycerides into FAMEs for GC analysis, and sometimes further derivatization to enhance chromatographic performance. chromatographyonline.com
A notable application is the detection of epoxystearate esters in medical products. One study detailed a method using GC with single-ion monitoring mass spectrometry to determine 9,10-epoxystearate ester in intravenous solutions stored in polyvinyl chloride (PVC) bags. nih.gov Another investigation focused on identifying extractable compounds from PVC bags, successfully identifying methyl 9,10-epoxystearate. shimadzu.com Pyrolysis-GC-MS is another powerful technique for analyzing additives directly in solid plastic samples without the need for solvent extraction. shimadzu.commmu.ac.uk
Table 2: Example GC-MS Conditions for Trace Analysis of Epoxystearates in PVC shimadzu.com
| Parameter | Condition |
| Instrument | GCMS-QP2020 NX |
| Column | SH-I-5MS (30 m × 0.25 mm I.D., df = 0.25 μm) |
| Injection Mode | Splitless |
| Carrier Gas | Helium (Constant Linear Velocity: 36.1 cm/s) |
| Oven Program | 40 °C (3 min) → 10 °C/min → 330 °C (15 min) |
| MS Interface Temp. | 300 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | m/z 29 to 800 |
Auto-oxidation is a process of degradation that can occur when compounds are exposed to oxygen. Research into the auto-oxidation of fatty acid esters has revealed potential pathways involving epoxide formation. One study investigating the auto-oxidation of rapeseed methyl ester proposed an epoxide auto-oxidation route and identified methyl cis-9,10-epoxystearate as a possible marker for this process. soton.ac.uk It is well-established that the auto-oxidation of fatty acids like linoleic acid on surfaces can lead to the formation of monoepoxides as primary products. nih.gov These studies highlight the role of GC-MS in identifying specific epoxide isomers that can serve as indicators of oxidative degradation, distinguishing them from intentionally synthesized epoxides.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an exceptionally powerful technique for analyzing compounds that are less volatile, more polar, or thermally sensitive, which can include epoxidized fatty acid esters and their degradation products. thermofisher.com The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity, making it ideal for complex sample analysis.
LC-MS/MS is particularly adept at identifying and quantifying epoxides and their corresponding hydrolysis products, such as diols. biorxiv.org The technique can differentiate between isomers and provide structural information through controlled fragmentation experiments. In a typical LC-MS/MS workflow, the first mass spectrometer selects the ion of interest (e.g., the protonated or sodiated this compound molecule), which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low levels, even in the presence of interfering substances.
Research on related lipid epoxides, such as epoxyeicosatrienoic acid ethanolamides (EET-EAs), demonstrates the capability of LC-MS/MS to serve as a robust analytical platform. researchgate.netnih.gov Methods have been developed that detail the specific MRM transitions and chromatographic conditions necessary for the simultaneous analysis of multiple epoxides and their diol metabolites. researchgate.netnih.gov This approach can be readily adapted for the analysis of this compound and its degradation products.
Table 3: Illustrative LC-MS/MS MRM Parameters for Epoxide and Diol Analysis (Based on methodology for related lipid epoxides researchgate.netnih.gov)
| Compound Type | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Function |
| Epoxide | e.g., 355.3 (for this compound) | Specific fragment 1 | Quantification |
| Epoxide | e.g., 355.3 (for this compound) | Specific fragment 2 | Confirmation |
| Diol | e.g., 373.3 (for Butyl Dihydroxystearate) | Specific fragment 3 (loss of H₂O) | Quantification |
| Diol | e.g., 373.3 (for Butyl Dihydroxystearate) | Specific fragment 4 | Confirmation |
| Note: The m/z values for this compound and its diol are hypothetical and serve as an illustration of the analytical approach. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, including those that are not volatile enough for GC analysis. openaccessjournals.com HPLC is particularly useful for analyzing epoxy fatty acids and can be coupled with various detectors, such as UV-visible, evaporative light scattering (ELSD), and mass spectrometry (MS), to enhance its analytical power. researchgate.netnih.gov
In the analysis of fatty acid epoxidation, HPLC methods have been developed to separate fatty acids and their epoxidation products. researchgate.net For instance, a reversed-phase HPLC method using a C-18 column can separate epoxides based on the number of epoxy rings and the degree of unsaturation. researchgate.net The use of HPLC at room temperature also reduces the risk of damaging heat-sensitive compounds, which is a significant advantage over GC. researchgate.net For quantitative purposes, HPLC has shown excellent sensitivity. marinelipids.ca
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds. youtube.com In the context of this compound research, TLC is valuable for tracking the conversion of reactants to products.
During the synthesis of related epoxy compounds, the progress of the reaction is often monitored by TLC. acs.org For example, in the epoxidation of a precursor, TLC can distinguish between the starting material and the epoxidized product based on their different polarities and, consequently, their retention factors (Rf). acs.org Similarly, during the hydrolysis of an epoxide, TLC can be used to follow the disappearance of the epoxide and the appearance of the more polar diol product. acs.org The efficiency of separation of polar and non-polar compounds by column chromatography can also be checked by TLC. csic.es
Table 2: TLC Monitoring of a Representative Epoxidation Reaction
| Time Point | Spot(s) Observed on TLC Plate | Interpretation | Reference |
|---|---|---|---|
| Start of Reaction | A single spot corresponding to the starting material (lower Rf). | Reaction has not yet begun. | youtube.com |
| Mid-Reaction | Two spots: one for the starting material and one for the product (higher Rf). | Reaction is in progress. | youtube.com |
| End of Reaction | A single spot corresponding to the product (higher Rf). | The starting material has been completely consumed. | youtube.com |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming the presence of key functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. wikipedia.org It is a non-destructive method that provides a molecular fingerprint of a compound. pressbooks.pub
A key application of FT-IR in this compound research is the monitoring of the epoxy ring's integrity. The oxirane ring has characteristic absorption bands in the IR spectrum, typically around 915-950 cm⁻¹ and 820-850 cm⁻¹. scielo.brresearchgate.net The disappearance or decrease in the intensity of these bands can indicate the opening of the epoxy ring. scielo.br
During curing reactions of epoxy systems, FT-IR spectroscopy is used to evaluate the consumption of the epoxide group. scielo.br For instance, the band at 915 cm⁻¹ is monitored, and its complete disappearance suggests the reaction is complete. scielo.br The increase in the intensity of hydroxyl (OH) group bands around 3460 cm⁻¹ can also signify the opening of the epoxide ring and the formation of a hydroxyl group. scielo.br This makes FT-IR an excellent tool for qualitative and semi-quantitative analysis of the epoxy content in a sample.
Table 3: Characteristic FT-IR Bands for Monitoring this compound
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance | References |
|---|---|---|---|
| Epoxy Ring (Oxirane) | 915 - 950, 820 - 850 | Indicates the presence and integrity of the epoxy functional group. | scielo.brresearchgate.net |
| Hydroxyl Group (-OH) | ~3460 | Appears or increases upon the opening of the epoxy ring. | scielo.br |
| Ester Carbonyl (C=O) | ~1740 | Characteristic of the butyl ester group. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound. It provides precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule. bhu.ac.inyoutube.com
¹H and ¹³C NMR spectra provide a detailed map of the this compound molecule.
¹H NMR Spectroscopy : The ¹H NMR spectrum allows for the identification and quantification of protons in different parts of the molecule. Key signals include those from the butyl ester group (a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups) and the long fatty acid chain. Crucially, the protons attached to the carbons of the epoxy ring give characteristic signals that are well-separated from other lipid oxidation products. researchgate.netnih.gov These epoxide proton signals typically appear in the chemical shift range of δ 2.90 - 3.24 ppm. researchgate.netnih.gov Integration of these signals relative to others, such as the protons on the carbon adjacent to the ester's oxygen, allows for confirmation of the structure. temp.domains
¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum gives a single peak for each unique carbon atom, providing direct information about the carbon skeleton. bhu.ac.in Key resonances for this compound include the carbonyl carbon of the ester group (δ ~172-174 ppm), the carbons of the butyl chain, and the carbons of the stearate (B1226849) backbone. researchgate.net The epoxidation of the double bond is confirmed by the disappearance of the alkene carbon signals (δ ~128-132 ppm) and the appearance of new signals for the epoxide carbons at a higher field (typically δ ~55-65 ppm). researchgate.net
| Group | Technique | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Epoxide Protons (-CH-O-CH-) | ¹H NMR | 2.90 - 3.24 | researchgate.netnih.gov |
| Ester Carbonyl (C=O) | ¹³C NMR | 172 - 174 | researchgate.net |
| Epoxide Carbons (-CH-O-CH-) | ¹³C NMR | 55 - 65 | researchgate.net |
| Alkene Carbons (C=C) (in precursor) | ¹³C NMR | 128 - 132 | researchgate.net |
¹H NMR spectroscopy is a powerful tool for monitoring the progress of polymerization reactions in real-time or by analyzing aliquots taken at different time intervals. rsc.orgthermofisher.comresearchgate.net When this compound is used in a formulation that undergoes polymerization, for example, as a reactive diluent in a cationic polymerization system, its role and reaction can be tracked. researchgate.net The polymerization kinetics can be determined by monitoring the decrease in the intensity of the resonance signals corresponding to the reactive groups (e.g., the epoxide protons) of the monomer over time, relative to a stable, non-reacting internal standard or a non-reactive part of the monomer itself. thermofisher.comscielo.org.mx This provides first-order kinetic plots and allows for the calculation of polymerization rates. researchgate.net
NMR is highly effective for quantifying the degree of epoxidation and confirming the location of the oxirane ring.
Epoxide Content : The concentration of epoxide groups can be accurately determined using ¹H NMR. researchgate.netnih.gov The signals from the epoxide protons (δ 2.90-3.24 ppm) are in a clear region of the spectrum. researchgate.net By integrating this signal and comparing it to the integral of a signal from a known number of protons elsewhere in the molecule (e.g., the methyl protons of the butyl group), the average number of epoxide groups per molecule can be calculated. This method offers a rapid and sensitive alternative to traditional titration methods. researchgate.net
Ring Positions : While the standard epoxidation of oleic acid (the precursor to stearic acid) yields a 9,10-epoxide, side reactions or different precursors could lead to other isomers. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between protons and carbons. acs.org These experiments can definitively confirm the position of the epoxy ring along the 18-carbon stearate chain by identifying which protons are directly bonded to the epoxide carbons and which protons are on adjacent carbons.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization mass spectrometry technique ideal for analyzing thermally labile and non-volatile molecules like this compound. nih.govlibretexts.org It provides a highly accurate measurement of the molecular weight of the compound. The sample is dissolved in a solvent and sprayed through a high-voltage capillary, creating charged droplets from which gas-phase ions are generated. nih.gov
In the analysis of this compound, ESI-MS would be used to confirm the identity of the synthesized product. The molecule typically does not have a charge, so it is detected as an adduct with a cation, such as a proton [M+H]⁺, a sodium ion [M+Na]⁺, or an ammonium (B1175870) ion [M+NH₄]⁺. nih.gov Observing a peak at the expected mass-to-charge (m/z) ratio for one of these adducts confirms the molecular weight of the compound.
Furthermore, tandem mass spectrometry (ESI-MS/MS) can be employed for structural confirmation. nih.govasianpubs.org In this technique, a specific ion (e.g., the [M+Na]⁺ ion of this compound) is selected, fragmented through collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule, revealing information about its structure, such as the loss of the butyl group or cleavages along the fatty acid chain, further confirming its identity. soton.ac.uk This technique is also valuable for identifying side products or impurities in the sample. acs.org
Polymerization Pathway Elucidation
Understanding the mechanisms by which this compound polymerizes is crucial for controlling the properties of the final material. The primary route for polymerization is through the ring-opening polymerization (ROP) of its epoxide group. Researchers employ several techniques to unravel the intricate pathways of this process.
Ionic-coordinative polymerization of epoxidized fatty acid esters, such as methyl epoxystearate (a close analog of this compound), has been investigated using various initiators. researchgate.net The resulting polymer structures are complex and require sophisticated analysis for characterization. Key analytical methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the structure of the resulting polyethers. This technique helps to confirm the opening of the epoxide ring and to identify the nature of the end groups on the polymer chains. researchgate.net
Size Exclusion Chromatography (SEC): SEC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the polymers. This is critical for understanding how different catalysts and reaction conditions affect the length of the polymer chains. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This powerful technique provides detailed information about the polymer structure. It can identify complex mixtures of cyclic and linear polymer chains and reveal the different chain ends that form. researchgate.net This level of detail is instrumental in distinguishing between different polymerization mechanisms, such as cationic and ionic-coordinative pathways, and in identifying the occurrence of side reactions like transesterification. researchgate.net
These techniques collectively allow researchers to build a comprehensive picture of the polymerization process, from the initial ring-opening event to the formation of complex polymer architectures.
Identification of Highly Oxygenated Species
During its synthesis, processing, or subsequent degradation (e.g., through auto-oxidation), this compound can form a variety of byproducts, including highly oxygenated species. The formation of these compounds, which can include additional epoxides, alcohols, and ketones, is a significant concern in applications like lubricants and food-related materials. marinelipids.camdpi.com
The identification of these species, which are often present in low concentrations within a complex matrix, requires highly sensitive and selective analytical methods.
Chromatographic Separation: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are typically the first step, used to separate the various components of the mixture. marinelipids.caresearchgate.net
Mass Spectrometry (MS): MS, particularly when coupled with chromatography, is the definitive tool for structural elucidation.
GC-MS: Provides detailed structural information on individual oxygenated fatty acids, which are often analyzed as their more volatile methyl ester derivatives. marinelipids.ca
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the analysis of intact oxygenated species without derivatization. marinelipids.ca
Positive Ion Electrospray Ionization Mass Spectrometry (ESI-MS): This technique has proven effective in demonstrating the presence of highly oxygenated species and even polymeric oxidation products in auto-oxidized fatty acid methyl esters. soton.ac.uk
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI combined with Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) can provide highly accurate mass measurements, enabling the determination of the precise elemental composition ([CxHyOz]) of the detected species. soton.ac.uk
Research has shown that the auto-oxidation of fatty acid esters can lead to a series of highly oxygenated molecules (HOMs), and techniques like positive ion ESI-MS are essential for their detection and characterization. soton.ac.uk
Table 1: Analytical Techniques for Identifying Oxygenated Species in Epoxystearate Research
| Analytical Technique | Information Provided | Reference |
|---|---|---|
| GC-MS | Identifies structures of individual oxygenated fatty acids (as esters). | marinelipids.ca |
| LC-MS | Analyzes intact oxygenated triacylglycerols and positional isomers. | marinelipids.ca |
| ESI-MS | Detects highly oxygenated molecules (HOMs) and polymeric species. | soton.ac.uk |
| FT-ICR-MS | Determines precise molecular formulas of detected oxygenated species. | soton.ac.uk |
| NMR | Determines total epoxide content and identifies functional groups. | marinelipids.ca |
Thermal and Mechanical Characterization of Materials
When this compound is incorporated into a material, such as a polymer film, it is essential to characterize how it affects the material's thermal and mechanical properties. Dynamic Mechanical Analysis (DMA) is a primary tool for this purpose.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique used to study the viscoelastic behavior of polymers. youtube.com It involves applying a sinusoidal stress to a sample and measuring the resulting strain. labwrench.com The key outputs are the storage modulus (E' or G'), which represents the elastic portion of the response (stiffness), the loss modulus (E'' or G''), which represents the viscous portion (energy dissipation), and the tan delta (tan δ), which is the ratio of loss modulus to storage modulus and is a measure of damping. youtube.com
Assessment of Plasticizing Efficiency in Polymer Films
A primary role of this compound is to act as a plasticizer, increasing the flexibility and workability of a polymer like Poly(vinyl chloride) (PVC). The efficiency of a plasticizer is directly related to its ability to lower the glass transition temperature (Tg) of the polymer. nih.govacs.org
DMA is exceptionally suited for this assessment. The Tg is readily identified as the peak in the tan δ curve or the onset of a significant drop in the storage modulus curve as temperature increases. youtube.com By comparing the Tg of an unplasticized polymer to one containing this compound, the plasticizing efficiency can be quantified. For instance, internally plasticized PVC with fatty acids shows a significant drop in Tg from 81.24 °C to as low as 31.49 °C. nih.gov
Furthermore, advanced DMA methods, such as immersion DMA, can measure the Tg of a polymer film while it is submerged in a liquid. nih.gov This is critical for predicting the performance of materials in real-world environments. For example, the Tg of an enteric polymer film was observed to drop drastically when measured in an acidic solution compared to its dry state, a change that profoundly impacts its functionality. nih.gov This highlights that as a plasticizer, this compound's effectiveness can be robustly evaluated under simulated application conditions.
Table 2: Representative Glass Transition Temperatures (Tg) of Polymer Films Measured by DMA
| Polymer Film | Measurement State | Glass Transition Temperature (Tg) (°C) | Reference |
|---|---|---|---|
| Neat PVC | Dry | 81.24 | nih.gov |
| PVC with Palmitic Acid | Dry | 31.49 | nih.gov |
| Eudragit L Film (Unplasticized) | Dry | 150 | nih.gov |
| Eudragit L Film (Unplasticized) | Wet (Immersed in 0.1M HCl) | 20 | nih.gov |
Determination of Mechanical Flexibility and Thermal Stability
DMA provides direct measurements of a material's mechanical properties over a range of temperatures.
Mechanical Flexibility: The storage modulus (E') below the Tg is a measure of the material's stiffness. labwrench.com The incorporation of this compound as a plasticizer increases the free volume between polymer chains, enhancing their mobility. This results in a lower storage modulus, which signifies an increase in mechanical flexibility.
Thermal Stability: The thermal stability of a material, in a mechanical sense, is its ability to retain its stiffness and structural integrity as temperature increases. DMA curves clearly show the temperature at which the material begins to soften (the onset of the Tg drop in E'). mdpi.com The inclusion of epoxidized oil plasticizers can also impart a thermal stabilization effect by scavenging acidic species that promote degradation, thus delaying the onset of thermal degradation. researchgate.net The mechanical properties of polymer inclusion membranes (PIMs) are significantly influenced by the choice of plasticizer, affecting both flexibility and thermal stability. smolecule.commdpi.com
Analysis of Relaxation Phenomena in Polymers
Polymers exhibit relaxation phenomena, which are time- and temperature-dependent molecular motions. polymerphysics.netd-nb.info DMA is highly sensitive to these motions, which appear as peaks in the loss modulus and tan δ curves.
Alpha (α) Relaxation: This is the primary relaxation and is associated with the glass transition. It corresponds to large-scale, cooperative segmental motion of the polymer backbone. polymerphysics.net The addition of this compound facilitates this motion, shifting the α-relaxation peak to a lower temperature.
Secondary Relaxations (β, γ, etc.): These occur at temperatures below the Tg and are associated with more localized molecular motions, such as side-group rotations or localized movements of small segments of the main chain. The characteristics of these secondary relaxations (their temperature, position, and intensity) can also be influenced by the presence of a plasticizer. Analyzing these peaks with DMA provides a deeper understanding of the specific molecular interactions between the polymer and this compound. polymerphysics.netmdpi.com The faster relaxation times at lower conversion degrees in thermosets, as observed in studies, demonstrate the high mobility of less crosslinked structures, a principle that also applies to how plasticizers enhance mobility in thermoplastics. mdpi.com
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. hitachi-hightech.com For polymers and plasticizers, it is the primary method for determining the glass transition temperature (Tg), which represents the temperature at which a material transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.comosti.gov
In the context of this compound, DSC would be employed to determine its specific Tg. This value is critical for understanding its behavior as a plasticizer, as the efficiency of a plasticizer is often correlated with its ability to lower the Tg of the host polymer. While studies have used DSC to measure the Tg of PVC formulations containing this compound as a stabilizer, the reported Tg values of 31.49 °C to 46.91 °C are for the entire plasticized polymer system, not for pure this compound. nih.govacs.org
Currently, there are no publicly available research articles that report the glass transition temperature of neat this compound.
Table 1: Hypothetical DSC Data for this compound
No specific data is available in the literature for pure this compound. A representative data table would require experimental results.
| Sample | Glass Transition Temperature (Tg) (°C) |
|---|
Other Advanced Analytical Techniques
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgmicro.org.au The technique works by irradiating a surface with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected. mdpi.com
For a compound like this compound, XPS analysis would be invaluable for:
Confirming Surface Composition: Verifying the expected atomic percentages of carbon and oxygen.
Identifying Chemical States: Distinguishing between the different chemical environments of carbon atoms (e.g., C-C/C-H in the alkyl chain, C-O in the ester and epoxy groups, and O=C-O of the ester) and oxygen atoms (e.g., C=O vs. C-O-C). This is achieved by analyzing the specific binding energies of the photoelectrons. eag.com
This technique is frequently applied to study the surface chemistry, degradation, or modification of epoxy resins and polymers. cnrs.frnist.gov However, a review of published research reveals no specific studies that provide XPS survey scans or high-resolution spectra for this compound.
Table 2: Hypothetical XPS Surface Composition for this compound
No specific XPS data is available in the literature. This table represents theoretical atomic concentrations based on the compound's structure, which would be confirmed by experimental analysis.
| Element | Theoretical Atomic Concentration (%) |
|---|---|
| Carbon (C) | 75.8 |
| Oxygen (O) | 13.8 |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides information about nanoscale structures, typically in the size range of 1 to 100 nm. measurlabs.comsesame.org.jo By measuring the intensity of X-rays scattered by a sample at very small angles, SAXS can determine the size, shape, and distribution of nanoparticles, macromolecules, or distinct domains within a material. numberanalytics.comnih.gov
In research involving this compound, SAXS would be a powerful tool for investigating its effect on the nanostructure of polymer blends. For instance, it could be used to:
Analyze the morphology of phase-separated domains in polymer blends plasticized with this compound. mdpi.com
Characterize the dispersion and interaction of this compound within a polymer matrix.
Study the formation of micelles or aggregates if this compound were used in a surfactant-like capacity in certain formulations.
While SAXS is widely used for polymer and nanocomposite characterization, azonano.comrsc.org no studies have been published that feature the SAXS analysis of pure this compound or specifically detail its structural impact on a matrix using this technique.
Table 3: Hypothetical SAXS Structural Parameters for a Polymer-BES System
No specific SAXS data is available in the literature for systems containing this compound. This table illustrates the type of data that would be generated from such an experiment.
| System | Structural Parameter | Value |
|---|---|---|
| Polymer + this compound | Domain Spacing (d) | Data Not Available |
Theoretical Studies and Computational Chemistry for Butyl Epoxystearate
Reaction Mechanism Modeling
Modeling the reaction mechanisms of butyl epoxystearate is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. This primarily involves studying the epoxidation of its precursor, butyl oleate (B1233923), and the subsequent ring-opening reactions of the epoxide group.
Kinetic Models for Epoxidation and Ring Opening Reactions
The epoxidation of unsaturated fatty acid esters like butyl oleate is often achieved using peracids, which can be formed in situ. researchgate.net Mathematical models describing the kinetics of this process are essential for process control and optimization. researchgate.net These models often consider the reaction to be pseudo-first order. researchgate.net However, more complex two-phase models based on Langmuir-Hinshelwood-Hougen-Watson (LHHW) postulates have also been proposed to account for the use of ion exchange resins as catalysts. researchgate.net
The epoxidation reaction itself is believed to proceed via an ionic addition mechanism, where the peracid acts as an electrophile. mdpi.com This is followed by the fission of the epoxide ring through a nucleophilic attack. mdpi.com The kinetics of epoxidation reactions are influenced by various factors, including temperature, catalyst loading, and the molar ratio of reactants. researchgate.net For instance, in the epoxidation of palm oil butyl ester, the optimal temperature was found to be 60–65°C, with the reaction reaching near completion after 2 hours. researchgate.net
Ring-opening reactions of the epoxide group in this compound can be catalyzed by both acids and bases. researchgate.net In acid-catalyzed reactions, a β-hydroxyperoxide alcohol intermediate may form, which is then oxidized to an α-hydroxyperoxide ketone before C-C bond fission occurs. mdpi.com Under basic conditions, an anionic mechanism is more likely. researchgate.net The reactivity of the internal epoxide group in this compound is generally lower than that of terminal epoxides. researchgate.net
| Kinetic Parameter | Value/Observation | Reaction Condition | Reference |
| Reaction Order | Pseudo-first order (simplified model) | In situ epoxidation with peracids | researchgate.net |
| Activation Energy (Ea) | 46.02 kJ/mol | Epoxidation of Irvingia gabonensis kernel oil methyl ester | nih.gov |
| Optimal Temperature | 60–65°C | Epoxidation of palm oil butyl ester | researchgate.net |
| Optimal Reaction Time | 2 hours | Epoxidation of palm oil butyl ester | researchgate.net |
Computational Approaches to Epoxide Activation and Nucleophilic Attack
Quantum mechanical calculations are employed to model the ring-opening of epoxides, which is a key reaction of this compound. acs.org These models can predict the activation barriers and reaction free energies for nucleophilic attack on the epoxide ring. acs.org For example, SN2 ring-opening reactions have been modeled using a chloride anion as a model nucleophile. acs.org Such studies have shown that halogenated epoxides are more reactive than hydrocarbon-substituted epoxides due to the electron-withdrawing effects of the halogens. acs.org
Computational methods can also be used to study the catalytic epoxidation process. For molybdenum-catalyzed epoxidations, computational studies have helped to elucidate the reaction mechanism, suggesting that the reaction proceeds via an oxygen atom transfer from a metal-peroxide intermediate to the olefin. researchgate.net These models can predict the lowest activation barrier pathway for the reaction. researchgate.net
Structure-Reactivity Relationship Studies
The structure of this compound, particularly the presence and position of the epoxide ring, dictates its reactivity. The internal epoxide group is known to be less reactive than terminal epoxides. researchgate.net The reactivity is also influenced by the surrounding chemical environment, such as the presence of catalysts or other functional groups.
Studies on the reaction of methyl 9,10-epoxystearate (B1258512), a closely related compound, show that acid-catalyzed ring-opening in the presence of methanol (B129727) leads to the formation of methoxyhydroxystearate. In the absence of an alcohol, oxostearates are formed. The reactivity of the epoxide group allows for its use as a monomer in polymerization reactions.
Molecular Dynamics Simulations for Polymer Interactions
Molecular dynamics (MD) simulations are a valuable tool for understanding the interactions between this compound and polymers, particularly in its application as a plasticizer for materials like polyvinyl chloride (PVC). nih.govgoogle.com MD simulations can provide insights into how the plasticizer molecules interact with the polymer chains, affecting properties like the glass transition temperature (Tg). mmu.ac.uk
Simulations have been used to study the effect of adding polar groups to polymers, which can be analogous to understanding the interaction of the polar epoxide group of this compound. researchgate.net These simulations can compute properties like dielectric permittivity and loss, providing a molecular-level understanding of how the plasticizer modifies the polymer's properties. researchgate.net The "Free Volume theory" is often used to explain the plasticizing effect, where the plasticizer increases the free volume within the polymer matrix, leading to increased flexibility. mmu.ac.uk
Enzyme-Substrate Interaction Modeling
Enzymes, particularly epoxide hydrolases and lipases, can interact with and metabolize this compound. Modeling these interactions is crucial for understanding its biological activity and for potential biocatalytic applications.
Epoxide Hydrolase Catalysis Mechanisms
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols. ebi.ac.uk This is a detoxification pathway in many organisms. ebi.ac.uk The catalytic mechanism of soluble epoxide hydrolase (sEH) involves a two-step process. ebi.ac.uknih.gov First, a nucleophilic aspartate residue in the active site attacks one of the epoxide carbons, forming a covalent hydroxyalkyl-enzyme intermediate. ebi.ac.uknih.govescholarship.org This is followed by the hydrolysis of this ester intermediate by a water molecule, which is activated by a histidine-aspartate catalytic dyad, to release the diol product and regenerate the enzyme. ebi.ac.ukescholarship.org
Modeling studies, including quantum-mechanical calculations, can help to understand the substrate specificity and reactivity of these enzymes. mit.eduplos.org For instance, modeling can predict the binding orientation of the substrate in the active site and identify the key amino acid residues involved in catalysis. libretexts.orgstpius.ac.in The "induced fit" model suggests that both the enzyme and substrate undergo conformational changes upon binding to achieve an optimal arrangement for catalysis. libretexts.org
| Catalytic Residue | Role in Epoxide Hydrolase Mechanism | Reference |
| Aspartate (nucleophile) | Initiates a nucleophilic attack on the epoxide carbon, forming a covalent intermediate. | ebi.ac.uknih.govescholarship.org |
| Histidine | Acts as a general base to activate a water molecule for hydrolysis. | ebi.ac.ukescholarship.org |
| Aspartate (part of dyad) | Activates the catalytic histidine. | ebi.ac.uk |
| Tyrosine | Protonates the epoxide oxygen during the ring-opening step. | ebi.ac.uk |
Modeling of Acyl-Enzyme Intermediates
Theoretical and computational chemistry studies provide significant insights into the enzymatic reactions involving this compound, particularly in understanding the formation and stability of acyl-enzyme intermediates. These intermediates are crucial in the catalytic cycle of lipases, which are commonly used for the synthesis and transformation of fatty acid esters. Methodologies such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) are employed to elucidate the reaction mechanisms at an atomic level. diva-portal.orgnih.gov
The generally accepted mechanism for lipase-catalyzed reactions, such as hydrolysis or esterification, proceeds through a two-step process involving a covalent acyl-enzyme intermediate. nih.govnih.govdiva-portal.org In the first step, the acylation, the catalytic serine residue of the lipase (B570770) performs a nucleophilic attack on the carbonyl carbon of the ester substrate, in this case, this compound. This is facilitated by the other members of the catalytic triad (B1167595), typically histidine and aspartate or glutamate, leading to the formation of a tetrahedral intermediate. diva-portal.orgnih.gov This intermediate then collapses, releasing the alcohol moiety (butanol) and forming the acyl-enzyme complex, where the epoxystearate is covalently bonded to the serine residue. nih.gov The second step, deacylation, involves the hydrolysis or alcoholysis of this intermediate to release the epoxidized fatty acid and regenerate the free enzyme. nih.gov
Computational models are instrumental in exploring the conformational dynamics of the enzyme-substrate complex and the energetics of the reaction pathway. MD simulations can reveal how the substrate, this compound, docks into the active site of the lipase and the conformational changes that occur within the enzyme to accommodate the substrate. plos.org For instance, studies on Candida antarctica lipase B (CALB), a widely used lipase, have utilized MD simulations to understand its stability and activity in various solvent environments, which is crucial for optimizing reaction conditions. nih.govmdpi.comfrontiersin.org
QM/MM simulations offer a more detailed view of the electronic rearrangements that occur during bond formation and breakage. In this hybrid approach, the reactive center, including the catalytic triad and the ester group of this compound, is treated with high-level quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. diva-portal.orgnih.gov This allows for the calculation of activation energies for the formation and breakdown of the tetrahedral intermediates, identifying the rate-limiting step of the reaction. diva-portal.org For similar substrates, the formation of the tetrahedral intermediate during acylation has been identified as a critical step with a significant energy barrier. diva-portal.org
While specific detailed research findings on the modeling of acyl-enzyme intermediates for this compound are not extensively published, the principles can be inferred from studies on analogous substrates like other fatty acid esters. For example, research on the hydrolysis of p-nitrophenyl butyrate (B1204436) by Bacillus pumilus Lipase A involved QM/MM methods to map the potential energy surface of the reaction, identifying the deacylation step as having a higher energy barrier than acylation. diva-portal.org Similarly, MD simulations have been used to compare the binding and movement of oleate and stearate (B1226849) within the active site of lipases from Rhizomucor miehei and Rhizopus oryzae, providing insights into substrate specificity. mdpi.com
The following table summarizes the key computational methods and their applications in studying lipase-catalyzed reactions, which are applicable to understanding the behavior of this compound.
| Computational Method | Application in Modeling Acyl-Enzyme Intermediates | Key Insights Gained (from analogous systems) |
| Molecular Docking | Predicts the initial binding pose of this compound in the lipase active site. | Identifies key interactions (hydrogen bonds, hydrophobic interactions) between the substrate and enzyme residues. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the enzyme-substrate complex over time. | Reveals conformational changes in the enzyme ("lid" movement), stability of the substrate in the active site, and the role of solvent. nih.govplos.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Calculates the energetics of the chemical reaction steps (acylation and deacylation). | Determines activation energy barriers, transition state structures, and the reaction mechanism at an electronic level. diva-portal.orgnih.gov |
| Free Energy Calculations (e.g., Umbrella Sampling, Metadynamics) | Maps the free energy landscape along the reaction coordinate. | Quantifies the relative stability of reactants, intermediates, and products, and identifies the rate-limiting step of the catalytic cycle. diva-portal.org |
These theoretical approaches are crucial for the rational design and engineering of lipases to improve their catalytic performance for the synthesis and transformation of valuable oleochemicals like this compound.
Future Research Directions and Sustainability Considerations
Development of Novel Green Synthetic Routes
The traditional synthesis of butyl epoxystearate often involves peracids, such as peracetic acid, generated in situ from hydrogen peroxide and a carboxylic acid. researchgate.netnih.gov While effective, this method can present environmental and safety challenges. cirad.fr Consequently, research is increasingly focused on developing greener, more sustainable synthetic pathways.
Chemo-enzymatic epoxidation represents a promising alternative. This method utilizes lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the formation of a peroxy acid from a fatty acid and hydrogen peroxide, which then epoxidizes the double bond. doria.fiacs.org This process can be conducted under milder reaction conditions and avoids the need for strong mineral acids. doria.fi Studies have demonstrated high yields of this compound using this chemo-enzymatic approach. acs.orglu.se
Ultrasound-assisted synthesis is another innovative approach being explored to intensify the epoxidation process. Ultrasound irradiation can enhance reaction rates and lead to high conversions in shorter timeframes. doria.fiaocs.orgresearchgate.net The cavitation generated by ultrasound increases mass transfer and can create localized hot spots, intensifying the chemical reaction. researchgate.netnih.gov Research has shown that ultrasound can be effectively combined with chemo-enzymatic methods, although the impact of cavitation on catalyst morphology requires consideration. doria.fi
Microwave-assisted synthesis is also being investigated. In one study, the epoxidation of oleic acid and cottonseed oil was carried out in a semibatch reactor using in-situ-formed percarboxylic acid and a cation exchange resin as a catalyst, with microwave irradiation to accelerate the reaction. acs.org
The use of heterogeneous catalysts is another key area of green synthesis research. These catalysts, such as titanium-silica composites and synthetic acid saponite (B12675438) clays, can be easily separated from the reaction mixture and potentially reused, reducing waste and improving process efficiency. csic.esresearchgate.net
A comparison of different synthetic methods for epoxidation is presented below:
| Synthesis Method | Catalyst/Reagents | Key Advantages | Challenges |
| Traditional (Prileschajew) | Peracetic acid, Sulfuric acid | High conversion | Use of corrosive acids, by-product formation |
| Chemo-enzymatic | Lipase (e.g., Novozym 435), Hydrogen peroxide | Mild conditions, high selectivity, biodegradable catalyst | Potential enzyme deactivation |
| Ultrasound-assisted | Can be combined with other methods | Increased reaction rate, process intensification | Catalyst morphology may be affected |
| Microwave-assisted | Cation exchange resin, Hydrogen peroxide | Rapid heating, shorter reaction times | Specialized equipment required |
| Heterogeneous Catalysis | Ti-silica, acid clays | Catalyst reusability, reduced waste | Catalyst development and optimization |
Exploration of Undiscovered Derivatization Chemistries
The reactivity of the epoxide ring in this compound opens up a wide range of possibilities for derivatization, leading to the synthesis of novel compounds with diverse functionalities. researchgate.net The ring-opening reactions can occur with various nucleophiles, such as water, alcohols, or amines, resulting in the formation of diols and other derivatives. smolecule.com
One area of exploration is the synthesis of hydroxy-ethers . By reacting this compound with different alcohols in the presence of an acid catalyst, a variety of hydroxy-ether derivatives can be produced. acs.org Research has been conducted on the reaction of 9,10-epoxystearic acid with a range of alcohols, including methyl, ethyl, n-propyl, and n-butyl alcohol. acs.org
The reaction with acids can lead to the formation of ester derivatives. smolecule.com For instance, the reaction of epoxidized methyl oleate (B1233923) with octanoic acid has been studied. rsc.org Furthermore, the epoxide ring can be rearranged to form ketoesters using heterogeneous Brønsted acids. csic.es
The synthesis of nonionic surfactants is another promising avenue. This can be achieved through a three-step process involving transesterification of methyl oleate, epoxidation, and subsequent solventless, heterogeneously catalyzed ring-opening of the epoxide with polyethylene (B3416737) glycols (PEGs) of varying chain lengths. researchgate.netresearchgate.net
Additionally, the reaction of epoxides with amines can lead to the formation of amino-alcohol derivatives. acs.org The aminolysis of an epoxyhydroxylinoleic acid derivative with lysine (B10760008) moieties has been shown to be a competitive process to hydrolysis. acs.org
Expansion of Application Horizons in Advanced Materials
This compound is primarily used as a plasticizer and stabilizer in polymers like polyvinyl chloride (PVC). nih.govgoogle.comjustia.com However, its unique chemical structure makes it a candidate for a broader range of applications in advanced materials.
As a bio-based plasticizer , this compound offers a more environmentally friendly alternative to traditional phthalate (B1215562) plasticizers, which have raised health and environmental concerns. smolecule.comscielo.br It can be used as a secondary plasticizer in PVC formulations to improve flexibility and reduce volatility. google.comjustia.com Its derivatives are also being explored as plasticizers for bio-based polymers like polylactic acid (PLA), helping to overcome the inherent brittleness of these materials. cetjournal.itscispace.com
The epoxy group in this compound can participate in polymerization reactions . It can undergo cationic ring-opening polymerization, making it a potential monomer or co-monomer in the synthesis of new epoxy resins and other polymers. google.com This opens up possibilities for its use in coatings, adhesives, and composites. haz-map.comgoogle.com For example, it has been mentioned as a potential component in epoxy resin formulations for structural adhesives. google.com
Furthermore, derivatives of this compound have been investigated for their potential in drug delivery systems due to their biocompatibility and ability to form stable emulsions. smolecule.com The amphiphilic nature of some of its derivatives also makes them suitable for use in surfactant formulations . smolecule.com
Life Cycle Assessment and Environmental Impact Studies (Methodological Focus)
Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental footprint of this compound and its derivatives, from raw material extraction to end-of-life. mdpi.com A "cradle-to-gate" LCA approach is often employed to quantify the environmental burdens associated with the synthesis of bio-based products. acs.org
When conducting an LCA for a bio-based product like this compound, several impact categories are typically analyzed, including:
Global Warming Potential (GWP)
Ozone Depletion
Eutrophication
Marine Toxicity
Fossil Fuel Depletion mdpi.comnih.gov
A key methodological focus in the LCA of bio-based materials is the comparison with their petroleum-based counterparts. researchgate.net For example, an LCA comparing a bio-based plasticizer with a traditional phthalate-based plasticizer can provide valuable data on potential CO2 savings. nih.gov However, it's important to note that savings may arise from indirect effects, not just the utilization of bio-based carbon. nih.govresearchgate.net
The use of bio-based materials can have varied impacts across different environmental categories. While they may offer advantages in terms of reduced greenhouse gas emissions, they can also have impacts on categories like eutrophication and marine toxicity. nih.govresearchgate.net Therefore, a comprehensive LCA is necessary to avoid problem-shifting and to make informed decisions about the sustainability of a product. acs.org
The functional unit is a crucial element in an LCA. For a plasticizer, this could be defined as a specific mass of the product (e.g., 1 kg) required to achieve a certain performance level in a polymer formulation. acs.org The system boundaries of the assessment must also be clearly defined, indicating which life cycle stages are included in the analysis. mdpi.com
Recent LCA studies on bio-based plasticizers and polymers highlight the importance of considering the source of raw materials and the energy used in production. lu.se For instance, using bio-based feedstocks and renewable energy for manufacturing can significantly reduce the global warming potential of the final product. lu.se
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
